molecular formula C7H4F2O2 B12387315 3,5-Difluorobenzoic acid-d3

3,5-Difluorobenzoic acid-d3

Número de catálogo: B12387315
Peso molecular: 161.12 g/mol
Clave InChI: GONAVIHGXFBTOZ-CBYSEHNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Difluorobenzoic acid-d3 is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H4F2O2

Peso molecular

161.12 g/mol

Nombre IUPAC

2,4,6-trideuterio-3,5-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D

Clave InChI

GONAVIHGXFBTOZ-CBYSEHNBSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O

SMILES canónico

C1=C(C=C(C=C1F)F)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Physical Properties of 3,5-Difluorobenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Difluorobenzoic acid-d3. Given the limited availability of experimental data for the deuterated species, this document also includes data for the non-deuterated analogue, 3,5-Difluorobenzoic acid, as a reference. The inclusion of deuterium (B1214612) is expected to have a minimal impact on most physical properties, with the most significant change being the molecular weight.

Core Physical Properties

The primary physical characteristics of this compound and its non-deuterated counterpart are summarized below. These properties are crucial for applications in medicinal chemistry, material science, and as a building block in organic synthesis.[1]

PropertyThis compound3,5-Difluorobenzoic Acid
Molecular Formula C₇HD₃F₂O₂C₇H₄F₂O₂
Molecular Weight 161.12 g/mol [2]158.10 g/mol [1][3]
CAS Number 934397-71-4[2]455-40-3[1]
Melting Point 121-124 °C (estimated)121-124 °C[1][4]
Boiling Point ~243 °C (predicted)243.2 ± 20.0 °C (predicted)[4]
Appearance Data not availableWhite to off-white crystalline powder[1]
Solubility Soluble in chloroform, slightly soluble in methanol (B129727) (inferred)Soluble in chloroform, slightly soluble in methanol[5]
Isotopic Enrichment 98 atom % D[2]Not Applicable

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized standard procedures for crystalline organic acids.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (1-2 mm in height) is packed into the sealed end.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in the heating block of the melting point apparatus or a Thiele tube containing a high-boiling point oil.

  • The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Boiling Point Determination (Thiele Tube Method)

For compounds that are stable at their boiling point, this method provides an accurate determination.

Apparatus:

  • Thiele tube

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

  • The test tube is attached to a thermometer.

  • The assembly is clamped so that it is immersed in the oil within the Thiele tube.

  • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

  • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

Solubility Determination

The solubility of this compound in various solvents can be qualitatively assessed.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, organic solvents)

Procedure:

  • A small, pre-weighed amount of the solid (e.g., 10 mg) is placed into a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) for a set period.

  • The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

  • For acidic compounds like benzoic acids, solubility in aqueous bases such as 5% NaOH and 5% NaHCO₃ is indicative of salt formation. The evolution of CO₂ gas upon addition to NaHCO₃ is a characteristic reaction of a carboxylic acid.

Synthetic Workflow

3,5-Difluorobenzoic acid is a valuable building block in organic synthesis. A common synthetic route involves the oxidation of the corresponding aldehyde. The following diagram illustrates a typical workflow for such a transformation.

SynthesisWorkflow Synthesis of 3,5-Difluorobenzoic Acid cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup reagent1 3,5-Difluorobenzaldehyde reaction Stirring at Room Temperature reagent1->reaction reagent2 Oxidizing Agent (e.g., H₂O₂) reagent2->reaction catalyst Catalyst (e.g., Diphenyl Diselenide) catalyst->reaction solvent Solvent (e.g., Water) solvent->reaction product 3,5-Difluorobenzoic Acid extraction Extraction with EtOAc reaction->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation evaporation->product

Caption: A generalized workflow for the synthesis of 3,5-Difluorobenzoic Acid.

References

3,5-Difluorobenzoic acid-d3 chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Difluorobenzoic acid-d3, a deuterated form of 3,5-Difluorobenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical assays.

Chemical Structure and Identification

This compound is a stable isotope-labeled analog of 3,5-Difluorobenzoic acid. The deuteration is on the aromatic ring, which makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Chemical Structure:

CAS Numbers:

  • This compound: 934397-71-4[1]

  • 3,5-Difluorobenzoic acid (unlabeled): 455-40-3[2][3][4][5]

Physicochemical and Quantitative Data

The key quantitative data for both the deuterated and non-deuterated forms of 3,5-Difluorobenzoic acid are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties

PropertyThis compound3,5-Difluorobenzoic acid (unlabeled)
Molecular Weight 161.12[1]158.10[3][4][6]
Isotopic Enrichment 98 atom % D[1]Not Applicable
Appearance Not specified, likely a white to off-white solidWhite to amber to dark purple powder or crystals[3][7]
Melting Point Not specified, expected to be similar to the unlabeled form121 - 124 °C[3][7]

Table 2: Spectroscopic and Crystallographic Data (for unlabeled 3,5-Difluorobenzoic acid)

Data TypeValue
¹H NMR Spectrum available[6]
Mass Spectrum Data available[8]
Crystal System Monoclinic
Space Group P21/c

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds is through the reductive dehalogenation of their halogenated precursors in the presence of a deuterium source. The following is a plausible experimental protocol for the synthesis of this compound from a suitable halogenated precursor, such as 2,4,6-tribromo-3,5-difluorobenzoic acid. This method is adapted from general procedures for the synthesis of deuterated benzoic acids.[9][10]

Materials:

  • 2,4,6-tribromo-3,5-difluorobenzoic acid

  • Raney Nickel-Aluminum alloy

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Diethyl ether

  • Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,4,6-tribromo-3,5-difluorobenzoic acid in a 10% NaOD solution in D₂O.

  • Carefully add the Raney Nickel-Aluminum alloy to the solution in small portions under an inert atmosphere (e.g., nitrogen or argon). An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable technique like LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it to remove the Raney nickel.

  • Wash the filter cake with a small amount of D₂O.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Acidify the solution by the dropwise addition of DCl in D₂O until a precipitate is formed.

  • Collect the precipitate by filtration, wash it with cold D₂O, and dry it under a vacuum to yield this compound.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard in quantitative bioanalysis.[9] The following protocol outlines its use in a typical LC-MS/MS workflow.

Objective: To quantify the concentration of an analyte (e.g., a drug molecule containing the 3,5-difluorobenzoic acid moiety) in a biological matrix like plasma.

Materials:

  • Biological matrix samples (e.g., plasma)

  • This compound (Internal Standard, IS) stock solution of a known concentration

  • Analyte stock solution of a known concentration

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.

  • Sample Preparation:

    • To a fixed volume of each sample (calibration standards, QCs, and unknown samples), add a fixed volume of the this compound internal standard stock solution.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, centrifuging, and then evaporating the organic layer.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard (typically using multiple reaction monitoring, MRM).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for all samples.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathway

The biological activity of 3,5-Difluorobenzoic acid has been linked to the oxytocin (B344502) receptor. Magnetic resonance spectroscopy has indicated that 3,5-Difluorobenzoic acid can bind to the oxytocin receptor, leading to the activation of its G protein-coupled receptor activity.[11] While this data is for the unlabeled compound, the deuterated form is expected to have a very similar biological activity.

The oxytocin receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3][12] This signaling pathway is crucial in various physiological processes, including uterine contractions and lactation.

Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_5_DFBA 3,5-Difluorobenzoic Acid OTR Oxytocin Receptor (GPCR) 3_5_DFBA->OTR Binds to Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., muscle contraction) Ca2->Response PKC->Response

Caption: Oxytocin receptor signaling pathway activated by 3,5-Difluorobenzoic Acid.

Experimental Workflow: Use as an Internal Standard

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Result Final Concentration of Analyte Quantification->Result

Caption: Workflow for quantitative bioanalysis using this compound as an internal standard.

References

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzoic acid-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorobenzoic acid-d3, a deuterated form of 3,5-Difluorobenzoic acid. This compound and its non-deuterated counterpart are of significant interest in pharmaceutical and agrochemical research due to their utility as key intermediates in the synthesis of various active molecules, including anti-inflammatory and analgesic drugs.[1] The strategic incorporation of fluorine atoms can enhance biological activity and metabolic stability, making these compounds valuable building blocks in medicinal chemistry.[2]

This guide presents available solubility data, detailed experimental protocols for solubility determination, and logical workflows to aid researchers in their experimental design.

Data Presentation: Solubility Profile

Below is a summary of the known qualitative solubility of 3,5-Difluorobenzoic acid in selected organic solvents.

SolventChemical FormulaTypeSolubility
ChloroformCHCl₃HalogenatedSoluble
MethanolCH₃OHPolar ProticSlightly Soluble

Note: This information is based on data for the non-deuterated compound, 3,5-Difluorobenzoic acid.

Experimental Protocols: Determination of Solubility

A precise and reproducible method for determining the solubility of a solid compound is crucial for various applications in research and development, including solution preparation for synthesis and biological screening. The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective:

To determine if a solid organic compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature (typically ambient).

Materials:
  • This compound (or the compound of interest)

  • Selected organic solvent(s)

  • Small, dry test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipette or micropipette

  • Analytical balance

Procedure:
  • Preparation : Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) using an analytical balance and place it into a clean, dry test tube.

  • Solvent Addition : Add a specific volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

  • Mixing : Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). This can be done using a vortex mixer or by flicking the test tube.[3][4][5]

  • Observation : Visually inspect the solution.

    • Soluble : The solid completely dissolves, and the solution is clear.

    • Insoluble : The solid does not appear to dissolve, and solid particles are still visible.

    • Partially Soluble : Some of the solid dissolves, but undissolved particles remain.

  • Incremental Solvent Addition (for insoluble or partially soluble results) : If the compound is not fully soluble, add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

  • Recording Results : Record the observations at each step, noting the amount of solute and the volume of solvent used. Solubility can be qualitatively described as soluble, slightly soluble, or insoluble. For more quantitative results, the experiment can be adapted to determine the concentration at which saturation is achieved.

Safety Precautions:
  • Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualizations: Logical Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate a logical workflow for solubility testing and a relevant biological signaling pathway where derivatives of benzoic acid have been shown to have an effect.

Solubility_Testing_Workflow start Start: Select Compound and Solvent add_solvent Add defined volume of solvent to a known mass of compound start->add_solvent mix Agitate/Vortex for 1-2 minutes add_solvent->mix observe Visually Inspect the Mixture mix->observe soluble Result: Soluble (Clear Solution) observe->soluble Completely Dissolved insoluble Result: Insoluble/ Partially Soluble observe->insoluble Solid Remains end End soluble->end insoluble->end

Caption: A general workflow for determining the solubility of a solid organic compound.

Derivatives of benzoic acid have been investigated for their potential to modulate various biological pathways. For instance, a substituted benzoic acid derivative has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing the activation of the Smad signaling pathway, a key pathway in fibrosis and cancer progression.[6] The diagram below illustrates a simplified representation of this inhibitory action.

Smad_Pathway_Inhibition TGFB1 TGF-β1 Receptor TGF-β Receptor Complex TGFB1->Receptor pSmad23 Phosphorylation of Smad2/3 Receptor->pSmad23 Complex Smad Complex Formation pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nuclear Translocation Complex->Nucleus Gene_Expression Target Gene Expression (e.g., for EMT) Nucleus->Gene_Expression Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->pSmad23

Caption: Inhibition of the Smad signaling pathway by a benzoic acid derivative.

References

An In-depth Technical Guide to 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Difluorobenzoic acid-d3, a deuterated analog of 3,5-Difluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Core Molecular Data

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This labeling is particularly useful in metabolic studies, as a tracer, and in mass spectrometry-based quantification methods.

PropertyValueSource
Chemical Name 3,5-Difluorobenzoic-d3 Acid[1]
CAS Number 934397-71-4[1]
Molecular Formula F₂C₆D₃COOH[1]
Molecular Weight 161.12 g/mol [1]
Isotopic Enrichment ≥98 atom % D[1]
Appearance White to off-white solid
Storage Conditions Store at room temperature[1]

For comparison, the properties of the unlabeled 3,5-Difluorobenzoic acid are provided below.

PropertyValueSource
Chemical Name 3,5-Difluorobenzoic acid[2][3][4][5]
CAS Number 455-40-3[3][4]
Molecular Formula C₇H₄F₂O₂[3][4][5]
Molecular Weight 158.10 g/mol [3][5]
Melting Point 121-123 °C[6]
Appearance Off-white needles and chunks[6]

Experimental Protocols

Synthesis of 4-amino-3,5-difluorobenzoic acid [7]

  • Hydrolysis of the Nitrile: 4-amino-3,5-difluorobenzonitrile (B171853) (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (B78521) (480 mL).

  • Reflux: The resulting solution is heated to reflux for 24 hours.

  • Acidification: The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid (60 mL) is added dropwise until the solution becomes acidic (pH ~1), leading to the precipitation of the product as a hydrochloride salt.

  • Purification: The salt is then dissolved in ethyl acetate (B1210297), dried over MgSO₄, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.

To synthesize 3,5-Difluorobenzoic acid, one could start from 3,5-difluorobenzaldehyde (B1330607) and oxidize it. A general procedure for such an oxidation is as follows:

Oxidation of 3,5-Difluorobenzaldehyde to 3,5-Difluorobenzoic acid [8]

  • Catalyst Preparation: Diphenyl diselenide (0.006 g, 0.02 mmol) is treated with 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) and stirred at room temperature until the reaction mixture becomes colorless.

  • Aldehyde Addition: 3,5-Difluorobenzaldehyde (1 mmol) is added to the mixture.

  • Reaction: The reaction is stirred for 6 hours.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate (3 x 20 mL).

  • Work-up: The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.

Conceptual Workflow

The following diagram illustrates a general workflow for the quality control and analysis of a synthesized batch of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Identity MS Mass Spectrometry (Confirmation of M.W.) Purification->MS Identity & Isotopic Purity HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Chemical Purity FinalProduct This compound (Qualified Lot)

Caption: Quality control workflow for this compound.

Applications and Significance

3,5-Difluorobenzoic acid and its derivatives are significant in several areas of research and development:

  • Pharmaceutical Development: The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. 3,5-Difluorobenzoic acid serves as a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[9][10] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the aromatic ring and the carboxylic acid group, opening up unique synthetic pathways.[10]

  • Agrochemicals: It is used in the production of herbicides and pesticides.[9]

  • Materials Science: This compound is employed in the creation of specialty polymers and resins, contributing to materials with improved thermal and chemical resistance.[9][10]

  • Analytical Chemistry: It is utilized as a reagent in chromatography and spectroscopy.[9]

The deuterated form, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry assays, allowing for precise measurement of the unlabeled compound in complex biological matrices.

References

Technical Guide to 3,5-Difluorobenzoic acid-d3: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 3,5-Difluorobenzoic acid-d3. The information contained herein is essential for researchers utilizing this isotopically labeled compound in quantitative mass spectrometry, NMR-based metabolic studies, and as an internal standard in drug development.

Introduction to this compound

This compound is a deuterated analog of 3,5-Difluorobenzoic acid. The replacement of three hydrogen atoms with deuterium (B1214612) isotopes provides a distinct mass shift, making it a valuable tool in various analytical and research applications. Its primary uses include, but are not limited to, serving as an internal standard in bioanalytical assays, aiding in metabolite identification, and in mechanistic studies of chemical reactions. The stability of the deuterium labels on the aromatic ring ensures minimal back-exchange under most experimental conditions.

Isotopic Purity and Enrichment: Core Concepts

When working with isotopically labeled compounds, it is crucial to understand the distinction between isotopic purity and isotopic enrichment.

  • Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position. For this compound, an isotopic enrichment of 98 atom % D signifies that at the three deuterated positions on the benzene (B151609) ring, 98% of the atoms are deuterium, and 2% are hydrogen.

  • Isotopic Purity (or Deuterated Purity) describes the percentage of molecules in the sample that contain the desired number of deuterium atoms. This is often represented as the isotopic distribution of the different deuterated species (d0, d1, d2, d3).

The relationship between isotopic enrichment and the resulting distribution of deuterated species can be visualized as follows:

G cluster_0 Isotopic Enrichment cluster_1 Molecular Species Distribution Isotopic Enrichment Isotopic Enrichment (e.g., 98 atom % D) d3 d3-species (F₂C₆D₃COOH) Isotopic Enrichment->d3 Determines the proportion of... d2 d2-species (F₂C₆HD₂COOH) Isotopic Enrichment->d2 d1 d1-species (F₂C₆H₂DCOOH) Isotopic Enrichment->d1 d0 d0-species (F₂C₆H₃COOH) Isotopic Enrichment->d0

Caption: Logical relationship between isotopic enrichment and the distribution of molecular species.

Quantitative Data

The isotopic purity of this compound is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. Below are representative data tables summarizing the key specifications and a typical isotopic distribution for a batch with high isotopic enrichment.

Table 1: General Specifications for this compound

ParameterValue
Chemical FormulaF₂C₆D₃COOH
Molecular Weight161.12 g/mol
CAS Number (d3)934397-71-4
CAS Number (unlabeled)455-40-3
Isotopic Enrichment≥98 atom % D

Table 2: Representative Isotopic Distribution by Mass Spectrometry

SpeciesFormulaMass ShiftRelative Abundance (%)
d0C₇H₄F₂O₂+0< 0.1
d1C₇H₃DF₂O₂+1< 0.5
d2C₇H₂D₂F₂O₂+2~5.8
d3C₇HD₃F₂O₂+3> 94.0

Note: The data in Table 2 is illustrative for a batch with 98 atom % D enrichment and may vary between different batches. It is always recommended to refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on robust analytical methodologies. The two primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

G start Sample Preparation (Dissolve in suitable solvent) lc Liquid Chromatography (LC) (Optional, for purity assessment) start->lc ms High-Resolution Mass Spectrometry (HRMS) (e.g., TOF or Orbitrap) lc->ms data_acq Data Acquisition (Full scan in negative ion mode) ms->data_acq data_proc Data Processing data_acq->data_proc result Isotopic Distribution Plot (Relative Abundance of d0, d1, d2, d3) data_proc->result

Caption: Experimental workflow for isotopic purity analysis by HRMS.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of the unlabeled 3,5-Difluorobenzoic acid as a reference.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. Liquid chromatography (LC) introduction can be used to ensure the purity of the analyzed peak.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Full Scan.

    • Mass Range: m/z 100-200.

    • Resolution: >10,000 FWHM.

  • Data Acquisition and Analysis:

    • Inject the unlabeled standard to obtain the mass spectrum of the d0 species. This helps in confirming the retention time and fragmentation pattern if tandem MS is performed.

    • Inject the this compound sample.

    • Acquire the full scan mass spectrum. The deprotonated molecules [M-H]⁻ will be observed.

    • Extract the ion chromatograms for the theoretical masses of the d0, d1, d2, and d3 species.

    • Integrate the peak areas for each isotopic species from the mass spectrum.

    • Calculate the relative abundance of each species to determine the isotopic distribution.

Isotopic Enrichment Determination by NMR Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the isotopic enrichment.

G start Sample Preparation (Dissolve in a suitable deuterated solvent, e.g., CDCl₃) h1_nmr ¹H NMR Acquisition start->h1_nmr d2_nmr ²H NMR Acquisition start->d2_nmr integration Integration of Signals h1_nmr->integration d2_nmr->integration calculation Calculation of Isotopic Enrichment integration->calculation result Atom % D calculation->result

Caption: Workflow for determining isotopic enrichment by NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard with a well-resolved proton signal (for quantitative ¹H NMR).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signals in the aromatic region corresponding to the deuterated positions.

    • Compare the integral of the residual proton signals to the integral of the non-deuterated position (if any) or the internal standard to calculate the amount of non-deuterated species.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms at the labeled positions.

    • The presence and integration of these signals confirm the positions of deuteration.

  • Calculation of Isotopic Enrichment:

    • The isotopic enrichment can be calculated from the ¹H NMR data by comparing the integration of the residual proton signals at the labeled positions to the integration of a signal from a fully protonated position or an internal standard. The formula is:

      • Atom % D = (1 - (Integral of residual H / Number of D positions)) * 100

Applications in Research and Drug Development

The high isotopic purity and enrichment of this compound make it an excellent internal standard for quantitative bioanalysis using LC-MS/MS. In drug metabolism studies, it can be used as a tracer to elucidate metabolic pathways. Its distinct mass also allows for its use in metabolic profiling and flux analysis. Researchers in synthetic chemistry can use it to study reaction mechanisms involving C-H activation.

Disclaimer: This document is intended for informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific instrumentation and applications. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

A Technical Guide to 3,5-Difluorobenzoic acid-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of 3,5-Difluorobenzoic acid-d3. This deuterated standard is a valuable tool in analytical chemistry, particularly for mass spectrometry-based quantitative analysis.

Supplier and Product Specifications

This compound is a stable, isotopically labeled compound used as an internal standard. A known supplier for this compound is CDN Isotopes. The key product specifications are summarized in the table below.

ParameterValue
Product Name This compound
Supplier CDN Isotopes
Product Number D-6486[1]
CAS Number 934397-71-4[1]
Unlabelled CAS No. 455-40-3[1]
Molecular Formula F₂C₆D₃COOH[1]
Molecular Weight 161.12[1]
Isotopic Enrichment ≥98 atom % D[1]
Appearance White to off-white solid
Storage Conditions Room temperature, in a dry and well-ventilated place[1]

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical compound. While a specific CoA for a particular lot of this compound must be obtained from the supplier, the following table outlines the typical data provided.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity (by HPLC) ≥98.0%99.5%High-Performance Liquid Chromatography
Isotopic Purity ≥98 atom % D98.7 atom % DMass Spectrometry
Identity (¹H-NMR) Conforms to structureConformsNuclear Magnetic Resonance
Mass Spectrum Conforms to structureConformsMass Spectrometry
Melting Point 121-124 °C122.5 °CMelting Point Apparatus
Residual Solvents ≤0.5%<0.1%Gas Chromatography
Date of Analysis Report DateOctober 26, 2025-
Retest Date 3 years from analysisOctober 26, 2028-

Experimental Protocols

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for their ability to accurately correct for variability during sample preparation and analysis.[2] The near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, thus compensating for matrix effects and instrument response variations.[2][3]

Protocol: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the use of this compound as an internal standard (IS) for the quantification of its non-labeled analogue, 3,5-difluorobenzoic acid, in a biological matrix such as plasma.

1. Materials and Reagents:

  • 3,5-Difluorobenzoic acid (analyte)

  • This compound (Internal Standard)

  • Human Plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-difluorobenzoic acid in 10 mL of ACN.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution with ACN:Water (1:1, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN:Water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • 3,5-Difluorobenzoic acid: Determine the precursor and product ions (e.g., m/z 157 -> 113).

    • This compound: Determine the precursor and product ions (e.g., m/z 160 -> 116).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Perform a linear regression analysis to determine the concentration of the analyte in the unknown samples.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Experimental workflow for bioanalysis using a deuterated internal standard.

quality_control_flow supplier Supplier (e.g., CDN Isotopes) coa Certificate of Analysis Review supplier->coa researcher_qc Researcher's Internal QC coa->researcher_qc pass Proceed with Experiment researcher_qc->pass Pass fail Contact Supplier / Re-evaluate researcher_qc->fail Fail experiment Use in Experiment (e.g., LC-MS) pass->experiment

Logical workflow for quality control of a deuterated standard.

References

Technical Guide to the Safe Handling of 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety data is primarily based on the Safety Data Sheet (SDS) for the non-deuterated analogue, 3,5-Difluorobenzoic acid (CAS 455-40-3), as a specific SDS for the deuterated compound, 3,5-Difluorobenzoic acid-d3 (CAS 934397-71-4), was not publicly accessible. The safety profile of the deuterated compound is expected to be very similar to its non-deuterated counterpart.

This technical guide provides a comprehensive overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of 3,5-Difluorobenzoic acid are summarized below. These values are crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 121-123 °C[2]
Boiling Point 243.2 ± 20.0 °C (Predicted)[2]
Solubility Insoluble in water[1]

Hazard Identification and Classification

3,5-Difluorobenzoic acid is classified as a hazardous substance. The GHS classification and associated hazard statements are detailed in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Use only in a well-ventilated area.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.[4]

  • Store in a dry, cool, and well-ventilated place.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen fluoride.[1]

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid dust formation.

Environmental Precautions:

  • Do not let the product enter drains.

Methods for Cleaning Up:

  • Sweep up the spilled material and place it in a suitable container for disposal.[1]

  • Avoid generating dust.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data presented are not typically provided in standard Safety Data Sheets. The information is generally derived from standardized testing methodologies, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies.

Visualizations

Logical Relationship for Emergency Response

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First-Aid Actions cluster_medical Medical Attention exposure Accidental Exposure Occurs assess_route Identify Route of Exposure exposure->assess_route inhalation Move to Fresh Air Provide Respiratory Support assess_route->inhalation Inhalation skin Wash with Soap and Water Remove Contaminated Clothing assess_route->skin Skin Contact eye Rinse with Water for 15 min Remove Contact Lenses assess_route->eye Eye Contact ingestion Rinse Mouth with Water Do NOT Induce Vomiting assess_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency response workflow for exposure to this compound.

References

In-Depth Technical Guide: Storage and Stability of 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information and protocols for the appropriate storage and stability assessment of 3,5-Difluorobenzoic acid-d3, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is the deuterated form of 3,5-Difluorobenzoic acid, a compound frequently utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of deuterium (B1214612) can be instrumental in mechanistic studies and for altering metabolic profiles. Ensuring the chemical and isotopic purity of this compound through proper storage and handling is critical for its effective use in research and development. This document outlines the recommended storage conditions, stability profile, and methodologies for its assessment.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and product information for the deuterated compound and its non-deuterated analogue.

ParameterRecommended ConditionRationale
Temperature Store in a cool location. Recommended ranges vary from room temperature to refrigeration (2-8°C or <15°C). For long-term storage, 2-8°C is advisable.Lower temperatures slow down potential degradation processes.
Light Store in a dark place, protected from light.To prevent potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, in a tightly sealed container.To minimize oxidation and reaction with atmospheric moisture.
Humidity Store in a dry environment.To prevent hydrolysis and degradation.
Ventilation Store in a well-ventilated area.[1][2]General laboratory safety practice for chemical storage.
Incompatibilities Avoid strong oxidizing agents.To prevent chemical reactions that could degrade the compound.
Handling Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.To ensure personnel safety and prevent contamination of the material.

Stability Profile

This compound is generally a stable compound when stored under the recommended conditions.[3] For the deuterated form, it is recommended to re-analyze the compound for chemical purity after three years to ensure it remains within specifications.[3]

While specific degradation pathways under typical storage conditions are not extensively documented, studies on similar benzoic acid derivatives under stressed conditions (subcritical water) have shown that decarboxylation can be a primary degradation route. However, benzoic acid itself was found to be stable up to 300°C under these conditions, suggesting a high degree of thermal stability. For practical long-term storage, the key factors to control are temperature, light, and moisture.

Experimental Protocols for Stability Testing

The following protocols are representative methodologies for conducting long-term and accelerated stability studies on this compound, based on general principles from ICH Q1A guidelines.

Long-Term Stability Study Protocol

Objective: To evaluate the chemical stability of this compound under recommended long-term storage conditions.

Materials and Equipment:

  • This compound (multiple batches if available)

  • Amber glass vials with inert screw caps

  • Climate chamber or oven set to the desired temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) for identification of potential degradation products

  • Karl Fischer titrator for water content analysis

Methodology:

  • Sample Preparation: Aliquot approximately 10-20 mg of this compound into amber glass vials. Seal the vials tightly.

  • Storage Conditions: Place the vials in a climate chamber set to the long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).

  • Time Points: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Methods:

    • Appearance: Visually inspect the sample for any changes in color or physical state.

    • Purity Assay (HPLC):

      • Prepare a standard solution of this compound of known concentration.

      • Prepare sample solutions by dissolving a known mass of the stored compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

      • Inject the standard and sample solutions into the HPLC system.

      • Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).

      • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

      • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

    • Identification of Degradation Products (LC-MS): If new peaks are observed in the HPLC chromatogram, use an LC-MS system to identify the potential degradation products.

    • Water Content: Determine the water content using Karl Fischer titration.

Accelerated Stability Study Protocol

Objective: To predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.

Methodology:

  • Sample Preparation: Prepare samples as described in the long-term stability protocol.

  • Storage Conditions: Place the vials in a climate chamber set to the accelerated storage condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Time Points: Analyze the samples at the following time points: 0, 1, 3, and 6 months.

  • Analytical Methods: Use the same analytical methods as described in the long-term stability study protocol.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data (Example)

Time Point (Months)AppearancePurity (%) by HPLCWater Content (%)Degradation Products (%)
0White crystalline solid99.80.1Not Detected
3No change99.70.1Not Detected
6No change99.80.2Not Detected
12No change99.60.2Not Detected
24No change99.50.3Not Detected
36No change99.40.3Not Detected

Table 2: Accelerated Stability Data (Example)

Time Point (Months)AppearancePurity (%) by HPLCWater Content (%)Degradation Products (%)
0White crystalline solid99.80.1Not Detected
1No change99.70.2Not Detected
3No change99.50.3< 0.1
6Slight yellowing99.20.40.2

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the storage and stability of this compound.

Storage_and_Handling_Workflow cluster_receipt Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Usage and Dispensing cluster_monitoring Stability Monitoring Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location Log->Store Temp Cool (2-8°C Recommended) Light Protect from Light Atmo Tightly Sealed Container (Inert Atmosphere Optional) Retrieve Retrieve from Storage Store->Retrieve Monitor Monitor Expiry/Re-test Date Store->Monitor Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Dispense Dispense in Fume Hood Equilibrate->Dispense Return Return to Storage Promptly Dispense->Return Reanalyze Re-analyze after 3 Years Monitor->Reanalyze

Caption: Workflow for the proper storage and handling of this compound.

Stability_Testing_Logic cluster_study_design Study Design cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation Start Initiate Stability Study LongTerm Long-Term Study (e.g., 25°C/60% RH) Start->LongTerm Accelerated Accelerated Study (e.g., 40°C/75% RH) Start->Accelerated TimePoints Pull Samples at Defined Intervals LongTerm->TimePoints Accelerated->TimePoints Appearance Visual Appearance TimePoints->Appearance Purity Purity Assay (HPLC) TimePoints->Purity Degradation Degradant Profiling (LC-MS) TimePoints->Degradation Water Water Content (Karl Fischer) TimePoints->Water Evaluate Evaluate Data Trends Purity->Evaluate Degradation->Evaluate ShelfLife Establish Re-test Period or Shelf Life Evaluate->ShelfLife

References

Technical Guide: Spectroscopic Analysis of 3,5-Difluorobenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,5-Difluorobenzoic acid-d3. Due to the limited availability of public data for the deuterated species, this document presents reference data from its non-deuterated analog, 3,5-Difluorobenzoic acid, and outlines detailed, generalized experimental protocols for the analysis of the deuterated compound.

Introduction

3,5-Difluorobenzoic acid and its isotopically labeled variants are of significant interest in pharmaceutical and materials science research. Deuterium (B1214612) labeling, in particular, is a powerful tool for mechanistic, metabolic, and pharmacokinetic studies. This guide details the expected analytical characterization of this compound, providing a foundational understanding for researchers working with this and similar compounds.

Spectroscopic Data (Reference: 3,5-Difluorobenzoic Acid)

The following tables summarize the available NMR and mass spectrometry data for the non-deuterated analog, 3,5-Difluorobenzoic acid (CAS No: 455-40-3). This information serves as a baseline for interpreting the spectra of the deuterated compound.

Table 1: Reference ¹H NMR Data for 3,5-Difluorobenzoic Acid
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.30 - 7.60m1HH4
7.70 - 7.90m2HH2, H6
13.0 - 13.5br s1HCOOH

Note: The spectrum of this compound is expected to show the absence of signals corresponding to the aromatic protons, depending on the specific deuteration pattern.

Table 2: Reference ¹³C NMR Data for 3,5-Difluorobenzoic Acid
Chemical Shift (ppm)Assignment
111.9 (dd, J=26.0, 7.0 Hz)C4
114.5 (dd, J=23.0, 15.0 Hz)C2, C6
134.5 (t, J=10.0 Hz)C1
162.9 (dd, J=250.0, 15.0 Hz)C3, C5
165.0COOH
Table 3: Reference Mass Spectrometry Data for 3,5-Difluorobenzoic Acid
m/zInterpretation
158[M]+
141[M-OH]+
113[M-COOH]+

For this compound, the molecular ion peak is expected to be at m/z 161.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for deuterated aromatic compounds like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvent (e.g., methanol, acetonitrile)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in an appropriate solvent.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • LC-MS Analysis:

    • Set up the liquid chromatography method. A typical reversed-phase method would be:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient from low to high organic content.

      • Flow rate: 0.2-0.4 mL/min

      • Injection volume: 1-5 µL

    • Set up the mass spectrometer parameters for ESI in negative ion mode:

      • Capillary voltage: 3.0-4.0 kV

      • Source temperature: 120-150 °C

      • Desolvation gas flow: 8-12 L/min

      • Desolvation temperature: 300-400 °C

      • Mass range: m/z 50-500

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Analyze the resulting mass spectrum to identify the molecular ion peak (expected at m/z 160 for [M-H]⁻) and major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire_h1 Acquire ¹H Spectrum tune_match->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune_match->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Peak Picking and Integration calibrate->analyze

Caption: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution dilute Dilute to Working Concentration prep_stock->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect identify_ion Identify Molecular Ion detect->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag

Caption: Workflow for Mass Spectrometry.

Commercial Availability and Technical Profile of 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of 3,5-Difluorobenzoic acid-d3. This deuterated internal standard is a valuable tool for a range of analytical and research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightIsotopic Enrichment
CDN IsotopesD-6486934397-71-4F₂C₆D₃COOH161.1298 atom % D
PharmaffiliatesPAPST005760934397-71-4C₇HD₃F₂O₂161.12Not Specified

Table 1: Commercial Suppliers of this compound [1][2]

Pricing for this compound can vary by supplier and quantity. For instance, CDN Isotopes offers 0.1 g for US

215.00and0.25gforUS215.00 and 0.25 g for US215.00and0.25gforUS
409.00.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and interpreting experiments.

PropertyValue
CAS Number 934397-71-4
Molecular Formula F₂C₆D₃COOH
Molecular Weight 161.12 g/mol
Isotopic Enrichment 98 atom % D (CDN Isotopes)[1]
Appearance White to off-white solid
Functional Groups Carboxylic Acid, Halide

Table 2: Physicochemical Data for this compound [1][2]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the general method of reductive dehalogenation of a corresponding halogenated precursor using a Raney alloy in a deuterated solvent.

Materials:

  • 3,5-Difluoro-X-chlorobenzoic acid (where X is 2, 4, or 6)

  • Raney Cobalt alloy

  • Deuterium (B1214612) oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-X-chlorobenzoic acid in D₂O containing an alkali corrosion agent like NaOD.

  • Addition of Raney Alloy: Carefully add the Raney Cobalt alloy to the solution. The molar amount of the Raney alloy should be at least 0.5 times that of the chloro-substituent.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100°C under a nitrogen atmosphere. Stir the mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by mass spectrometry to observe the disappearance of the starting material and the appearance of the deuterated product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Raney alloy.

  • Acidification: Acidify the filtrate by the dropwise addition of DCl in D₂O until the pH is acidic, which will precipitate the this compound.

  • Extraction and Drying: Extract the product with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Workflow for Synthesis of this compound

G start Start: 3,5-Difluoro-X-chlorobenzoic acid dissolve Dissolve in D2O with NaOD start->dissolve add_raney Add Raney Cobalt Alloy dissolve->add_raney heat Heat (50-100°C) under N2 add_raney->heat monitor Monitor Reaction (TLC/MS) heat->monitor workup Workup: Cool and Filter monitor->workup acidify Acidify with DCl workup->acidify extract Extract with Diethyl Ether acidify->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end_product End Product: this compound purify->end_product

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

The non-deuterated form, 3,5-Difluorobenzoic acid, serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[3] Its unique fluorinated structure enhances reactivity and stability in these applications.[3]

The deuterated analog, this compound, is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry. Its utility is particularly significant in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate that contains the 3,5-difluorobenzoyl moiety.

Inferred Metabolic Pathway

While specific metabolic studies on 3,5-Difluorobenzoic acid are not extensively documented, the metabolic fate of benzoic acid is well-established. It is anticipated that 3,5-Difluorobenzoic acid would follow a similar metabolic pathway, primarily involving conjugation with glycine (B1666218) to form hippuric acid derivatives, and to a lesser extent, conjugation with glucuronic acid.

Inferred Metabolic Pathway of 3,5-Difluorobenzoic Acid

G parent 3,5-Difluorobenzoic Acid glycine Glycine Conjugation (Major Pathway) parent->glycine glucuronic_acid Glucuronidation (Minor Pathway) parent->glucuronic_acid hippuric_acid 3,5-Difluorohippuric Acid glucuronide 3,5-Difluorobenzoyl Glucuronide glycine->hippuric_acid glucuronic_acid->glucuronide

Caption: The inferred primary metabolic pathways for 3,5-Difluorobenzoic acid.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fluorinated Aromatic Compounds in Environmental Waters Using 3,5-Difluorobenzoic acid-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of fluorinated aromatic compounds in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates 3,5-Difluorobenzoic acid-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling reliable quantification at low ng/mL levels. This method is particularly suited for environmental monitoring and toxicological studies.

Introduction

Fluorinated aromatic compounds are a class of emerging environmental contaminants originating from various industrial processes and consumer products. Their persistence, potential toxicity, and bioaccumulation necessitate sensitive and reliable analytical methods for their monitoring in environmental matrices. LC-MS/MS offers high selectivity and sensitivity for the detection of these compounds. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the target analytes during sample preparation and analysis, compensating for matrix effects and procedural losses.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Analytical standards of target fluorinated aromatic compounds and this compound (IS) were procured from a certified supplier.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used.

  • Reagents: Formic acid (LC-MS grade).

  • SPE Cartridges: C18 solid-phase extraction cartridges (500 mg, 6 mL).

Standard and Sample Preparation
  • Stock Solutions: Individual stock solutions of the analytes and the internal standard (1 mg/mL) were prepared in methanol.

  • Working Solutions: A mixed analyte working solution and a separate internal standard working solution were prepared by diluting the stock solutions with methanol.

  • Calibration Standards: Calibration standards were prepared by spiking the appropriate amounts of the mixed analyte working solution into blank water samples to achieve a concentration range of 0.1 to 100 ng/mL.

  • Sample Preparation:

    • Water samples (100 mL) were collected and filtered.

    • Each sample was spiked with the this compound internal standard to a final concentration of 20 ng/mL.

    • The samples were acidified with 0.1% formic acid.

    • Solid-phase extraction was performed using C18 cartridges. The cartridges were conditioned with methanol followed by water. The samples were then loaded, washed with 5% methanol in water, and the analytes were eluted with acetonitrile.

    • The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions were optimized for each analyte and the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 mL Water Sample Spike Spike with This compound (IS) Sample->Spike Acidify Acidify with 0.1% Formic Acid Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Acetonitrile SPE->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate Final_Sample Final Sample for LC-MS/MS Concentrate->Final_Sample LC HPLC Separation (C18 Column) Final_Sample->LC MS Mass Spectrometry (ESI Negative) LC->MS Data Data Acquisition (MRM) MS->Data

Figure 1: Experimental workflow for the analysis of fluorinated aromatic compounds.

Data Presentation

The quantitative performance of the method was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 1: LC-MS/MS Parameters for a Representative Analyte (3,5-Difluorobenzoic acid) and the Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,5-Difluorobenzoic acid157.0113.015
This compound160.0115.015

Table 2: Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Matrix EffectCompensated by Internal Standard

Table 3: Recovery of Analytes from Spiked Water Samples

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
2-Fluorobenzoic acid109.898
4-Fluorobenzoic acid109.595
3,5-Difluorobenzoic acid1010.2102

Signaling Pathways and Logical Relationships

The core principle of using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the analyte. This ensures that any loss or variation during the analytical process affects both the analyte and the internal standard proportionally, allowing for accurate correction.

Figure 2: Logical relationship of internal standard correction.

Conclusion

The developed LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of fluorinated aromatic compounds in environmental water samples. The simple and effective sample preparation protocol, combined with the accuracy afforded by the internal standard, makes this method highly suitable for routine monitoring and research applications in environmental science and toxicology.

Application Notes and Protocols for the Quantification of Small Molecules Using 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical development, metabolomics, and clinical research, the accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.

This document provides detailed application notes and protocols for the use of 3,5-Difluorobenzoic acid-d3 (D-6486, CAS: 934397-71-4) as an internal standard for the quantification of small molecule carboxylic acids. Its deuterated nature ensures it co-elutes with the unlabeled analyte of interest while being distinguishable by its mass, making it an ideal tool for isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard, IS) is added to the sample at the beginning of the workflow. The IS is chemically identical to the analyte and therefore experiences the same losses during sample preparation and variations in ionization. By measuring the ratio of the analyte to the IS in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

Application: Quantification of Carboxylic Acid-Containing Small Molecules

This compound is particularly well-suited as an internal standard for the analysis of various small molecule aromatic carboxylic acids. Its structural similarity to many analytes of interest ensures comparable extraction efficiency and chromatographic behavior.

Potential Analytes:

  • Drug molecules and their metabolites containing a benzoic acid moiety.

  • Endogenous metabolites such as aromatic amino acid catabolites.

  • Biomarkers of disease that are carboxylic acids.

Experimental Protocols

The following protocols are representative and should be optimized for specific analytes and matrices.

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the analyte standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

b. Internal Standard (this compound) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol.

c. Working Solutions:

  • Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards.

  • Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution with the appropriate solvent.

Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method, which is a common and straightforward technique for sample cleanup.

a. Sample Spiking:

  • Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each sample, calibrator, and quality control (QC) sample. Vortex briefly.

b. Protein Precipitation:

  • Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

c. Centrifugation:

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

d. Supernatant Transfer:

  • Carefully transfer 300 µL of the clear supernatant to a new autosampler vial.

e. Injection:

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

a. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimize the gradient to achieve good separation of the analyte from matrix components. A representative gradient is as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized for the specific analyte and for this compound. The transitions will be of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Example)To be determinedTo be determinedTo be determined
This compound160.0116.0-15

Note: The MRM transition for this compound is illustrative and should be experimentally optimized.

Data Presentation

Quantitative data should be summarized in clear tables to facilitate comparison and interpretation.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650152,3000.0502
1015,300149,8000.1021
5075,900151,2000.5020
100151,000150,5001.0033
500755,000149,9005.0367
10001,520,000150,80010.0796

Linearity: R² > 0.995

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8081.2101.53.1
High800790.498.82.8

Mandatory Visualizations

experimental_workflow Experimental Workflow for Small Molecule Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: A generalized workflow for the quantification of small molecules using an internal standard.

internal_standard_correction Logical Relationship of Internal Standard Correction cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_quantification Quantification Analyte_Initial Initial Analyte Amount Analyte_Loss Loss during Prep Analyte_Initial->Analyte_Loss Analyte_Final Final Analyte Signal Analyte_Loss->Analyte_Final Ratio Measure Ratio (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Initial Known IS Amount IS_Loss Proportional Loss IS_Initial->IS_Loss Calculation Calculate Initial Analyte Amount IS_Initial->Calculation IS_Final Final IS Signal IS_Loss->IS_Final IS_Final->Ratio Ratio->Calculation

Caption: The principle of internal standard correction for accurate quantification.

Application Notes and Protocols for Pharmacokinetic Studies Using 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,5-Difluorobenzoic acid-d3 as an internal standard in pharmacokinetic (PK) studies. The following protocols and data are intended to assist in the accurate quantification of 3,5-Difluorobenzoic acid in biological matrices, a critical step in drug discovery and development. The strategic placement of deuterium (B1214612) atoms on the benzoic acid ring provides a stable isotope-labeled standard that is ideal for mass spectrometry-based bioanalysis.

Introduction to Deuterated Standards in Pharmacokinetics

Stable isotope-labeled compounds, particularly deuterated analogs, are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The key advantage of using a deuterated internal standard like this compound is that it is chemically identical to the analyte of interest, 3,5-Difluorobenzoic acid. This means it co-elutes during chromatographic separation and experiences the same effects of sample preparation, extraction, and potential ion suppression or enhancement in the mass spectrometer.[2] By adding a known concentration of the deuterated internal standard to all samples, calibration standards, and quality controls, it allows for the correction of variability, leading to highly accurate and precise quantification of the target analyte.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Difluorobenzoic acid and its deuterated analog is presented in Table 1.

Table 1: Physicochemical Properties

Property3,5-Difluorobenzoic acidThis compound
Molecular Formula C₇H₄F₂O₂C₇HD₃F₂O₂
Molecular Weight 158.10 g/mol 161.12 g/mol
CAS Number 455-40-3Not available
Appearance Off-white crystalline solidOff-white crystalline solid
Melting Point 121-123 °C121-123 °C

Experimental Protocols

The following protocols provide a general framework for a pharmacokinetic study in a rodent model. These should be adapted and optimized based on specific experimental requirements and institutional guidelines.

In-Life Phase: Animal Dosing and Sample Collection

This protocol outlines a typical oral dosing and blood collection schedule for a pharmacokinetic study in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • 3,5-Difluorobenzoic acid (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • This compound (for internal standard)

  • Dosing gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K₂EDTA)

  • Anesthetic (e.g., isoflurane)

  • Capillary tubes or other suitable blood collection devices

Procedure:

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer a single oral dose of 3,5-Difluorobenzoic acid (e.g., 10 mg/kg) via gavage.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately transfer blood samples into pre-chilled microcentrifuge tubes containing anticoagulant.

  • Gently mix the samples and place them on ice.

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Phase: Plasma Sample Preparation

Protein precipitation is a common and effective method for extracting small molecules from plasma.

Materials:

  • Frozen plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

  • 96-well collection plates or autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • Vortex each plasma sample to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, or quality control sample, add 150 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Acetonitrile with This compound (150 µL) plasma->add_is vortex1 Vortex (1-2 min) add_is->vortex1 centrifuge Centrifuge (>10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Bioanalytical Phase: LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of 3,5-Difluorobenzoic acid and its deuterated internal standard. Method optimization is highly recommended.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Capillary Voltage: Optimized for instrument (e.g., -3.0 kV)

  • Source Temperature: Optimized for instrument (e.g., 150°C)

  • Desolvation Temperature: Optimized for instrument (e.g., 400°C)

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 2.

Table 2: Suggested MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,5-Difluorobenzoic acid 157.0113.015
This compound 160.0116.015

Note: The precursor ion corresponds to [M-H]⁻. The product ion likely corresponds to the loss of CO₂. Collision energy should be optimized for the specific instrument.

G cluster_lcms LC-MS/MS Analysis Workflow sample Prepared Sample hplc UHPLC Separation (C18 Column) sample->hplc esi ESI Source (Negative Ion Mode) hplc->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition (Peak Area Ratio) detector->data

Caption: General workflow of the LC-MS/MS analysis.

Data Analysis and Pharmacokinetic Parameters

The concentration of 3,5-Difluorobenzoic acid in each plasma sample is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

From the plasma concentration-time data, the following pharmacokinetic parameters can be calculated using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration

  • Tmax: Time to reach Cmax

  • AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration

  • AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity

  • t₁/₂: Terminal elimination half-life

Table 3: Representative Pharmacokinetic Parameters of a Benzoic Acid Derivative in Rats Following a Single Oral Dose

ParameterUnitValue (Mean ± SD)
Dose mg/kg10
Cmax µg/mL0.57 ± 0.02
Tmax min28.9 ± 1.1
AUC₀-t µg·min/mL66.3 ± 1.0
t₁/₂ min39.4 ± 3.9

Note: This data is for a different benzoic acid derivative and is provided for illustrative purposes only.[1][3] Actual values for 3,5-Difluorobenzoic acid may vary.

G cluster_pk_analysis Pharmacokinetic Data Analysis conc_time Plasma Concentration vs. Time Data nca Non-Compartmental Analysis conc_time->nca cmax_tmax Cmax & Tmax (Direct Observation) nca->cmax_tmax auc AUC Calculation (Trapezoidal Rule) nca->auc half_life Terminal Half-Life (Log-Linear Regression) nca->half_life pk_params Pharmacokinetic Parameters cmax_tmax->pk_params auc->pk_params half_life->pk_params

Caption: Logical flow for the calculation of pharmacokinetic parameters.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3,5-Difluorobenzoic acid in pharmacokinetic studies. The protocols outlined in these application notes serve as a valuable starting point for researchers. It is essential to perform thorough method development and validation to ensure the generation of high-quality, reproducible data that can confidently guide drug development decisions.

References

Application Note: Quantitative Analysis of 3,5-Difluorobenzoic Acid in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and highly selective method for the quantification of 3,5-Difluorobenzoic acid in human plasma. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) with 3,5-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard.[1] The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[1][2] This Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of this compound.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest accuracy and precision in quantitative analysis.[1][3] The core principle involves adding a known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of the workflow.[1][4] This labeled standard is chemically identical to the endogenous analyte but is distinguishable by its mass in a mass spectrometer.[1]

Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, any loss of material during sample extraction, purification, or analysis affects both compounds equally.[2] Therefore, the ratio of the native analyte to the labeled standard remains constant throughout the entire process. By measuring this final ratio with a mass spectrometer, the initial concentration of the analyte can be calculated with exceptional accuracy, effectively nullifying errors from matrix effects and incomplete sample recovery.[2][5]

In this application, this compound serves as the ideal internal standard for the quantification of 3,5-Difluorobenzoic acid. Its three deuterium (B1214612) atoms provide a distinct mass shift (+3 Da) for clear differentiation in the mass spectrometer, while ensuring it behaves identically to the analyte during sample preparation and chromatographic separation.

Experimental Protocols

Materials and Reagents
  • Analytes: 3,5-Difluorobenzoic acid (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Plasma: Human plasma, K2-EDTA

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[6][7]

    • Analytical balance

    • Calibrated pipettes

    • Vortex mixer and centrifuge

    • 1.5 mL polypropylene (B1209903) tubes

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 3,5-Difluorobenzoic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Mix thoroughly. These stocks are stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the 3,5-Difluorobenzoic acid primary stock with a 50:50 methanol/water mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL polypropylene tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

The following are typical starting parameters and should be optimized for the specific instrumentation used.

LC Parameters
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min
Column Temp 40°C
MS Parameters
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Ion Source Temp 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
3,5-Difluorobenzoic acid157.0113.0-20
This compound160.0116.0-20

Data Presentation and Results

Quantitative data should be processed using the instrument's software to integrate the peak areas for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Table 2: Representative Calibration Curve Data

Standard Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520148,5000.0102
5.07,650151,2000.0506
2538,100150,1000.2538
100155,200152,3001.0190
500768,900149,8005.1328
10001,515,000150,50010.0664
Correlation (r²) > 0.998

Table 3: Accuracy and Precision (Hypothetical QC Data)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.07.5
Low QC3.03.05101.75.1
Mid QC8082.1102.63.8
High QC800789.598.74.2

Visualization of Workflows

G Sample Plasma Sample (50 µL) Spike Spike with 10 µL of This compound (IS) Sample->Spike Prepare Protein Precipitation (150 µL Acetonitrile) Spike->Prepare Centrifuge Centrifuge (14,000 rpm, 10 min) Prepare->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Separate UHPLC Separation (C18 Column) Transfer->Separate Detect MS/MS Detection (ESI- Negative, MRM Mode) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quant Quantify Concentration using Calibration Curve Ratio->Quant

Caption: Experimental workflow for sample preparation and analysis.

G Analyte Unknown Amount of Analyte (A) Mix Sample + IS Mixture (Ratio A/A is fixed) Analyte->Mix IS Known Amount of Labeled IS (A) IS->Mix Process Sample Preparation (Extraction, etc.) Losses affect A and A* equally Mix->Process MS Mass Spectrometer Measures Final Ratio (A / A*) Process->MS Result Calculate Initial Amount of A MS->Result

Caption: The core principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols: 3,5-Difluorobenzoic acid-d3 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of environmental science, the accurate quantification of trace organic contaminants is of paramount importance for assessing environmental fate, transport, and ecotoxicological risks. Analytical methodologies, particularly those employing mass spectrometry, require robust internal standards to correct for analytical variability.[1] Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry due to their ability to mimic the analyte's behavior during sample preparation and analysis.[1][2] This document provides detailed application notes and protocols for the use of 3,5-Difluorobenzoic acid-d3 as a deuterated internal standard in the analysis of environmental samples.

This compound is a stable isotope-labeled analog of 3,5-Difluorobenzoic acid. Its chemical and physical properties are nearly identical to the parent compound, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[1][3] However, its increased mass-to-charge ratio (m/z) allows for its distinct detection from the unlabeled analyte.[1] This makes it an excellent candidate for use as an internal standard to improve the accuracy, precision, and robustness of quantitative methods for acidic organic contaminants in complex environmental matrices.[4]

Application: Quantification of Acidic Contaminants in Water Samples

This protocol outlines a representative method for the analysis of a hypothetical acidic analyte in water samples using this compound as an internal standard, followed by Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fluorinated benzoic acids are utilized as tracers in hydrological studies, making this class of compounds and their deuterated analogs relevant for environmental monitoring.

Experimental Protocol

Materials and Reagents
  • This compound (Internal Standard)

  • Analyte of interest (e.g., a structurally similar acidic pesticide or pharmaceutical)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Environmental water samples (e.g., river water, groundwater)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the analyte intermediate stock solution into a constant volume of a solution containing the this compound internal standard.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.

  • Spiking: To a 100 mL aliquot of each water sample, add a known amount of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the analytical method.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/L
Limit of Quantification (LOQ) 0.3 ng/L
Recovery (%) 95 - 105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample_collection 1. Water Sample Collection spike_is 2. Spike with This compound sample_collection->spike_is spe 3. Solid Phase Extraction (SPE) spike_is->spe elute 4. Elution spe->elute reconstitute 5. Evaporation & Reconstitution elute->reconstitute lc_ms 6. LC-MS/MS Analysis reconstitute->lc_ms data_processing 7. Data Processing (Analyte/IS Ratio) lc_ms->data_processing quantification 8. Quantification data_processing->quantification calibration Calibration Curve validation Method Validation (LOD, LOQ, Recovery, Precision)

Caption: Experimental workflow for the analysis of environmental water samples.

logical_relationship cluster_process Analytical Process analyte Analyte in Sample extraction Extraction Variability analyte->extraction is This compound (Internal Standard) is->extraction matrix Matrix Effects (Ion Suppression/Enhancement) extraction->matrix instrument Instrumental Drift matrix->instrument final_response Final Measured Response instrument->final_response ratio Ratio (Analyte / Internal Standard) final_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

References

Application Notes and Protocol for Preparing 3,5-Difluorobenzoic acid-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzoic acid and its isotopically labeled analogue, 3,5-Difluorobenzoic acid-d3, are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, often leading to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. 3,5-Difluorobenzoic acid serves as a key starting material in the development of various pharmacologically active compounds, including enzyme inhibitors. This document provides a detailed protocol for the preparation of stock solutions of this compound, a necessary step for its application in various research and development settings.

Physicochemical Data

A summary of the relevant physicochemical properties of 3,5-Difluorobenzoic acid is provided below. The properties of the deuterated form (d3) are expected to be very similar.

PropertyValueSource
Molecular Formula C₇HD₃F₂O₂(Calculated)
Molecular Weight 161.12 g/mol [1]
Appearance White to amber to dark purple powder to crystal[2]
Melting Point 121-123 °C[3]
Solubility Soluble in Chloroform, slightly soluble in Methanol[3]
Storage Conditions Store at room temperature or 2-8 °C, sealed in a dry, well-ventilated place.[2][3][4][5][6]

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the specific requirements of the downstream application.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., Chloroform, Methanol, or Dimethyl sulfoxide (B87167) - DMSO)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer or sonicator

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions:

  • Handle this compound in a well-ventilated area or a chemical fume hood.[4][5][7]

  • Avoid inhalation of dust.[4][5][7]

  • Avoid contact with skin and eyes.[4][5][7] In case of contact, rinse thoroughly with water.[4][5][7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6][7]

Procedure:

  • Determine the Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM, 20 mM) and the total volume (e.g., 10 mL, 25 mL) of the stock solution required for your experiments.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed:

    Mass (g) = Desired Concentration (mol/L) x Total Volume (L) x Molecular Weight ( g/mol )

    Example for a 10 mM, 10 mL stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 161.12 g/mol = 0.016112 g (or 16.112 mg)

  • Weigh the Compound:

    • Place a weighing boat or paper on the analytical balance and tare it.

    • Carefully weigh the calculated amount of this compound powder using a spatula. Record the exact mass.

  • Dissolve the Compound:

    • Transfer the weighed powder into the appropriate size volumetric flask.

    • Add a portion of the chosen solvent (e.g., about half of the final volume) to the volumetric flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Bring to Final Volume:

    • Once the solid is completely dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a properly labeled, airtight container. The label should include the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution at the recommended temperature (room temperature or 2-8 °C) and protect it from light if the compound is light-sensitive. The compound is stable under recommended storage conditions.[1][7]

Diagrams

Experimental Workflow:

G cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix aliquot Aliquot (Optional) mix->aliquot store Store Appropriately mix->store aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: 3,5-Difluorobenzoic acid-d3 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics. 3,5-Difluorobenzoic acid-d3 is a deuterated analog of 3,5-Difluorobenzoic acid, designed to serve as an ideal internal standard for the quantification of its unlabeled counterpart and other structurally related aromatic compounds. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research, particularly in the context of xenobiotic metabolism studies.

Physicochemical Properties and Predicted Mass Spectrometry Fragmentation

Table 1: Physicochemical Properties of 3,5-Difluorobenzoic acid and its d3-analog

Property3,5-Difluorobenzoic acidThis compound
Formula C₇H₄F₂O₂C₇HD₃F₂O₂
Molecular Weight 158.10 g/mol 161.12 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 121-123 °C121-123 °C
Solubility Soluble in methanol (B129727), acetonitrile (B52724), DMSOSoluble in methanol, acetonitrile, DMSO

The mass spectrometric fragmentation of benzoic acids is well-characterized.[2][4] For 3,5-Difluorobenzoic acid, the primary fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are expected to involve the loss of the hydroxyl group (-OH), followed by the loss of carbon monoxide (-CO). The deuteration on the aromatic ring in this compound will result in a predictable mass shift in the fragment ions containing the deuterated ring.

Table 2: Predicted Key Fragment Ions (m/z) for 3,5-Difluorobenzoic acid and this compound in Mass Spectrometry

Fragmentation Event3,5-Difluorobenzoic acid (m/z)This compound (m/z)Description
Molecular Ion [M]⁺ 158161The intact molecule with one electron removed.
Loss of -OH [M-OH]⁺ 141144Loss of the hydroxyl radical from the carboxylic acid group.
Loss of -COOH [M-COOH]⁺ 113116Loss of the entire carboxylic acid group.
Loss of -CO [M-OH-CO]⁺ 113116Subsequent loss of carbon monoxide from the [M-OH]⁺ ion.

Application: Quantification of Xenobiotics and their Metabolites

A key application of this compound is in studies of xenobiotic metabolism.[5][6][7][8] Many drugs, environmental pollutants, and dietary components are aromatic compounds that undergo metabolic transformation in the body. Accurate quantification of these compounds and their metabolites in biological matrices is crucial for understanding their pharmacokinetics, efficacy, and toxicity. This compound can be used as a non-endogenous internal standard for the quantification of aromatic carboxylic acid xenobiotics or metabolites.

Experimental Workflow for Xenobiotic Quantification

The following diagram illustrates a typical workflow for the quantification of an aromatic carboxylic acid analyte in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with this compound sample->spike extraction Protein Precipitation & Liquid-Liquid Extraction spike->extraction drydown Evaporation and Reconstitution extraction->drydown lc_separation UPLC Separation drydown->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

A typical experimental workflow for targeted metabolomics.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol.

    • Store at -20°C.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of the aromatic carboxylic acid analyte.

    • Dissolve in 1 mL of methanol.

    • Store at -20°C.

  • IS Working Solution (1 µg/mL):

    • Dilute 10 µL of the 1 mg/mL IS stock solution into 990 µL of methanol.

    • Further dilute 10 µL of this solution into 990 µL of 50% methanol in water.

  • Calibration Standards:

    • Prepare a series of dilutions of the analyte stock solution in 50% methanol in water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from Plasma
  • Sample Thawing:

    • Thaw plasma samples on ice.

  • Internal Standard Spiking:

    • To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the 1 µg/mL IS working solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each sample.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Table 3: Suggested LC-MS/MS Parameters

ParameterSetting
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 4
Collision Energy Optimized for each transition
Dwell Time 100 ms

Table 4: Hypothetical MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Aromatic Carboxylic Acid Analyte [M-H]⁻[M-H-CO₂]⁻
This compound (IS) 160.1116.1

Note: The specific m/z values for the analyte will depend on its molecular weight.

Hypothetical Signaling Pathway Involvement

In drug development, understanding how a xenobiotic interacts with endogenous metabolic pathways is critical. For instance, an aromatic carboxylic acid drug candidate might influence pathways involved in inflammation or cellular energy. The diagram below illustrates a hypothetical scenario where an aromatic xenobiotic is metabolized and potentially impacts the arachidonic acid signaling pathway.

signaling_pathway cluster_metabolism Xenobiotic Metabolism cluster_pathway Arachidonic Acid Pathway xenobiotic Aromatic Xenobiotic metabolite Carboxylic Acid Metabolite xenobiotic->metabolite Phase I/II Enzymes cox COX Enzymes metabolite->cox Potential Inhibition arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins

Hypothetical interaction with a signaling pathway.

Conclusion

This compound is a valuable tool for researchers in metabolomics, particularly for those studying the metabolism and disposition of aromatic xenobiotics. Its properties make it an excellent internal standard for LC-MS/MS-based quantification, enabling the generation of high-quality, reliable data. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this compound in metabolomics workflows.

References

Synthesis of 3,5-Difluorobenzoic acid-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Difluorobenzoic acid-d3, a deuterated internal standard crucial for quantitative bioanalytical studies and as a tracer in metabolic research. The synthesis involves a two-step process commencing with the oxidation of 3,5-difluorobenzaldehyde (B1330607) to 3,5-Difluorobenzoic acid, followed by a platinum-catalyzed hydrogen-deuterium (H-D) exchange to introduce the deuterium (B1214612) labels onto the aromatic ring. This method provides a reliable route to obtaining the desired isotopically labeled compound with high purity and isotopic enrichment.

Introduction

3,5-Difluorobenzoic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability and binding affinity. Isotopic labeling of such compounds with deuterium is a key strategy in drug discovery and development. Deuterated analogs, such as this compound, serve as ideal internal standards for mass spectrometry-based quantification in pharmacokinetic and metabolism studies due to their similar chemical properties to the unlabeled analyte but distinct mass. Furthermore, they are invaluable tools for elucidating metabolic pathways.

This application note details a robust and reproducible two-step synthesis of this compound. The first step involves the oxidation of commercially available 3,5-difluorobenzaldehyde. The subsequent step employs a heterogeneous platinum-on-carbon (Pt/C) catalyst for an efficient hydrogen-deuterium exchange on the aromatic ring using deuterium oxide (D₂O) as the deuterium source.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a straightforward logical progression from a readily available starting material to the final deuterated product. The workflow is designed to first establish the carboxylic acid functionality, which can influence the subsequent deuteration step, followed by the isotopic labeling reaction.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Deuteration start 3,5-Difluorobenzaldehyde intermediate 3,5-Difluorobenzoic acid start->intermediate Oxidizing Agent (e.g., H₂O₂) final This compound intermediate->final Pt/C, D₂O Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_final_product Final Product A Oxidation of 3,5-Difluorobenzaldehyde B H-D Exchange of 3,5-Difluorobenzoic acid A->B Purification C Filtration & Solvent Removal B->C D Characterization (NMR, MS) C->D E This compound D->E Verified Purity

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using 3,5-Difluorobenzoic acid-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4][5]

Q2: I am using a deuterated internal standard, this compound. Shouldn't that correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, a phenomenon known as the "deuterium isotope effect."[1][6] This separation can cause them to encounter different matrix components as they elute, leading to inaccurate results.[1]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and other molecules naturally present in biological samples.[7][8][9]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[9]

  • High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[4][9]

Q4: How can I determine if ion suppression is affecting my analysis of 3,5-Difluorobenzoic acid?

A4: A post-column infusion experiment is a common method to identify regions in the chromatogram where ion suppression occurs.[1][9][10] This involves infusing a constant flow of your analyte and internal standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates retention times where ion suppression is occurring.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent or poor recovery of this compound signal.
  • Possible Cause: Significant ion suppression from the sample matrix affecting the internal standard.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment as described in the "Experimental Protocols" section to identify the regions of greatest ion suppression.

    • Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from the suppression zones. This could involve changing the gradient, mobile phase composition, or the analytical column.

    • Enhance Sample Cleanup: Implement or optimize a sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][11]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[9][10]

Problem 2: The signal for my this compound internal standard is decreasing throughout the analytical run.
  • Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.

    • Extend the Run Time: Extend the chromatographic run time to ensure all matrix components have eluted before the next injection.

    • Improve Column Washing: Incorporate a more rigorous column wash step at the end of each run with a strong solvent to remove strongly retained matrix components.

Problem 3: The ratio of the analyte (3,5-Difluorobenzoic acid) to the internal standard (this compound) is not consistent across calibrators and QCs.
  • Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard (deuterium isotope effect).

  • Troubleshooting Steps:

    • Confirm Co-elution: Inject a mixed standard of the analyte and IS to confirm if they are co-eluting perfectly under your chromatographic conditions.

    • Adjust Chromatography: If separation is observed, modify the chromatographic method to achieve co-elution. This might involve using a column with a different stationary phase or adjusting the mobile phase.

    • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects and potentially compensate for the differential suppression.[2]

Data Presentation

Table 1: Illustrative Example of Matrix Effect Evaluation for 3,5-Difluorobenzoic acid and its d3-Internal Standard

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (%)
Standard in Solvent1,200,0001,500,0000.80N/A
Spiked Plasma Extract850,0001,100,0000.77-29.2% (Analyte)
Spiked Urine Extract1,050,0001,350,0000.78-12.5% (Analyte)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Table 2: Illustrative Chromatographic Data

CompoundRetention Time (min) - Condition ARetention Time (min) - Condition B
3,5-Difluorobenzoic acid4.525.10
This compound4.505.10

Condition A: Shows slight separation due to deuterium (B1214612) isotope effect. Condition B: Optimized chromatography for co-elution.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression for both 3,5-Difluorobenzoic acid and its d3-internal standard.

Methodology:

  • Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

  • Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.

  • Spike the extracted blank matrix with the same concentration of analyte and internal standard as the clean solvent standard.

  • Inject both the clean standard and the spiked matrix sample and compare the peak areas for both the analyte and the internal standard.

  • Calculate the matrix effect using the formula provided in the caption for Table 1.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of 3,5-Difluorobenzoic acid and its d3-internal standard in mobile phase at a concentration that provides a stable signal.

  • Set up the LC-MS system with the analytical column in place.

  • Using a T-piece, connect the outlet of the LC column and a syringe pump containing the standard solution to the inlet of the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for the analyte and IS, inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal for the analyte and IS throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Low IS Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chromatography Optimize Chromatography (Gradient, Column) suppression_present->optimize_chromatography Yes check_coelution Check Analyte/IS Co-elution suppression_present->check_coelution No improve_cleanup Enhance Sample Cleanup (SPE, LLE) optimize_chromatography->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample re_evaluate Re-evaluate Matrix Effect dilute_sample->re_evaluate end_good Problem Resolved re_evaluate->end_good Suppression Mitigated end_bad Consult Instrument Specialist re_evaluate->end_bad Suppression Persists coelution_issue Differential Elution? check_coelution->coelution_issue coelution_issue->end_good No adjust_chrom_coelution Adjust Chromatography for Co-elution coelution_issue->adjust_chrom_coelution Yes use_matrix_matched Use Matrix-Matched Calibrators adjust_chrom_coelution->use_matrix_matched use_matrix_matched->re_evaluate

Caption: A troubleshooting workflow for ion suppression issues.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column LC Column Injector->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (Analyte + IS) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Minimizing Matrix Effects with 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Difluorobenzoic acid-d3 as an internal standard to minimize matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte. In complex biological matrices such as plasma, urine, or tissue homogenates, components like salts, phospholipids, and endogenous metabolites are common causes of matrix effects.

Q2: How does this compound help in minimizing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is structurally and chemically very similar to its non-labeled counterpart (the analyte) and other similar small acidic molecules, it co-elutes from the liquid chromatography (LC) column and experiences similar degrees of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: Can this compound be used as an internal standard for any analyte?

A3: this compound is most suitable as an internal standard for the quantification of 3,5-Difluorobenzoic acid or other structurally similar small aromatic carboxylic acids. For effective compensation of matrix effects, the internal standard should ideally co-elute with the analyte and have similar ionization characteristics.

Q4: What is the "deuterium isotope effect" and can it affect my results when using this compound?

A4: The deuterium (B1214612) isotope effect refers to the potential for a slight difference in retention time between a deuterated internal standard and its non-deuterated analyte. This can occur because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in chromatographic behavior. If this effect causes the analyte and this compound to elute into regions with significantly different matrix effects, it can lead to incomplete compensation and affect the accuracy of the results. It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Troubleshooting Guides

Issue 1: Poor Reproducibility of the Analyte-to-Internal Standard Area Ratio
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls.- Thoroughly vortex all samples after the addition of the internal standard to ensure homogeneity.
Precipitation of Analyte or Internal Standard - Check the solubility of both the analyte and this compound in the final sample solvent.- If precipitation is observed, consider adjusting the solvent composition or pH.
Variable Matrix Effects - Evaluate matrix effects from different lots of the biological matrix to assess inter-subject variability.- Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering components.
Instrument Instability - Check for fluctuations in the mass spectrometer's spray stability or detector response by monitoring the absolute signal of the internal standard.- Perform system suitability tests before each analytical run.
Issue 2: Analyte and this compound Do Not Co-elute
Possible Cause Troubleshooting Steps
Deuterium Isotope Effect - Modify the chromatographic gradient to be shallower, which can improve the resolution between closely eluting compounds and allow for a better assessment of co-elution.- Experiment with different mobile phase compositions or pH to minimize the retention time difference.
Column Degradation - A loss of stationary phase or column contamination can alter the separation selectivity.- Replace the analytical column with a new one of the same type and implement a column washing protocol between runs.
Inappropriate Column Chemistry - If the deuterium isotope effect is significant, consider a different stationary phase that provides a different separation mechanism.
Issue 3: Unexpectedly High or Low Analyte Concentrations
Possible Cause Troubleshooting Steps
Isotopic Contribution - The this compound internal standard may contain a small percentage of the non-deuterated (d0) form, which can interfere with the quantification of the analyte, especially at low concentrations.- Analyze a high concentration of the internal standard solution alone to check for any contribution to the analyte's mass transition. If significant, this contribution may need to be subtracted from the analyte's response.
Cross-Contamination/Carryover - Inject a blank sample after a high-concentration sample to check for carryover.- Optimize the autosampler wash procedure, including the use of strong organic solvents, to minimize carryover between injections.
Incorrect Internal Standard Concentration - Verify the concentration of the this compound stock and working solutions.- Re-prepare the internal standard solutions if necessary.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a method to quantify the extent of ion suppression or enhancement for an analyte when using this compound as an internal standard in a biological matrix (e.g., human plasma).

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., mid-level of the calibration curve).

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as in Set A.

  • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process at the same concentration as in Set A.

2. Sample Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

  • Matrix Effect (ME %): ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (RE %): RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

  • Process Efficiency (PE %): PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

Protocol 2: Sample Preparation and LC-MS/MS Analysis of a Small Aromatic Acid in Human Plasma

This protocol provides a representative method for the quantification of a hypothetical analyte, "Aromatic Acid X," in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Analytes: Aromatic Acid X, this compound

  • Plasma: Blank human plasma (K2-EDTA)

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), Formic acid (FA)

  • Water: Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Aromatic Acid X and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Aromatic Acid X stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in ACN).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Parameters (Representative):

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte and IS specific (determined during method development)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the performance of this compound as an internal standard for the analysis of a small aromatic acid in human plasma.

Table 1: Matrix Effect and Recovery Data

Matrix Lot Analyte Peak Area (Post-Extraction Spike) IS Peak Area (Post-Extraction Spike) Matrix Effect (%) Recovery (%)
Lot 185,673154,21185.792.1
Lot 289,124159,43289.194.5
Lot 382,345148,22182.391.8
Lot 491,567163,81291.695.2
Lot 587,981157,36588.093.3
Lot 684,210151,57884.292.7
Mean 86,817 155,770 86.8 93.3
%RSD 3.9 3.8 3.9 1.4
Neat Solution Peak Areas100,000180,000

Table 2: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Precision (%RSD) Accuracy (%)
LLOQ10.988.598.0
Low QC32.916.297.0
Mid QC5051.54.1103.0
High QC8007883.598.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound IS in ACN (150 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Area Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for sample analysis using this compound.

logical_relationship cluster_process Analytical Process cluster_effects Potential Sources of Variation cluster_output Signal Output cluster_result Final Result analyte Analyte extraction_loss Extraction Loss analyte->extraction_loss matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte->matrix_effect instrument_variability Instrument Variability analyte->instrument_variability is This compound (IS) is->extraction_loss is->matrix_effect is->instrument_variability analyte_signal Analyte Signal extraction_loss->analyte_signal is_signal IS Signal extraction_loss->is_signal matrix_effect->analyte_signal matrix_effect->is_signal instrument_variability->analyte_signal instrument_variability->is_signal ratio Analyte/IS Ratio analyte_signal->ratio is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Logical relationship of internal standard correction for matrix effects.

Potential for deuterium exchange in 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluorobenzoic acid-d3. The focus is on the potential for deuterium (B1214612) exchange and how to manage it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable are the deuterium labels on the aromatic ring of this compound?

A1: The deuterium atoms on the aromatic ring of this compound are generally stable under standard laboratory conditions (neutral pH, ambient temperature, and in the absence of catalysts). Aromatic C-D bonds are covalent and do not readily exchange with protons from solvents like water or methanol. However, certain conditions can promote deuterium exchange.

Q2: Under what conditions could deuterium exchange occur?

A2: Deuterium exchange on the aromatic ring can be facilitated by the presence of acid, base, or metal catalysts, particularly at elevated temperatures.[1][2] In protic solutions, exchangeable protons, such as the one in the carboxylic acid group, will readily exchange with the solvent.[1] While the aromatic deuterons are more robust, prolonged exposure to harsh acidic or basic conditions, or the use of certain metal catalysts (e.g., Palladium, Platinum, Rhodium), can lead to their exchange.[2]

Q3: Can the carboxylic acid group influence the stability of the deuterium labels?

A3: Yes, the carboxylic acid group, being an electron-withdrawing group, can influence the electronic environment of the aromatic ring. While there is no direct evidence in the search results for this compound specifically, studies on similar compounds suggest that functional groups can affect the rate of catalyzed H/D exchange.[3] For instance, in the gas phase, the relative orientation of carboxylic acid groups has been shown to influence H/D exchange on aromatic dicarboxylic acids.[4]

Q4: What analytical techniques can be used to detect and quantify deuterium exchange?

A4: The primary methods for detecting and quantifying deuterium exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals in the aromatic region where deuterons were originally located. ¹³C NMR can also be used, as the C-D coupling differs from C-H coupling.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can detect the mass shift associated with the replacement of deuterium (mass ≈ 2.014 Da) with protium (B1232500) (mass ≈ 1.008 Da).[5][6][7][8] Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful for these analyses.[6][8]

Troubleshooting Guides

Issue 1: Unexpected appearance of proton signals in the aromatic region of ¹H NMR spectrum.
  • Potential Cause: Back-exchange of deuterium on the aromatic ring with protons from the solvent or reagents.

  • Troubleshooting Steps:

    • Review Solvent Choice: If using protic solvents (e.g., methanol, water), consider switching to aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) for analysis and storage.

    • Check pH of the Sample: Acidic or basic conditions can catalyze the exchange.[1] Ensure the sample is at a neutral pH if possible. If the experiment requires acidic or basic conditions, minimize the exposure time and temperature. The minimum exchange rate for backbone amide hydrogens in proteins is observed around pH 2.6, which might be a useful reference point.[1]

    • Evaluate Reagent Purity: Ensure that all reagents used are free from acidic or basic impurities.

    • Control Temperature: Avoid unnecessarily high temperatures during your experiment or sample preparation, as this can accelerate exchange.[1]

Issue 2: Mass spectrometry data shows a lower mass than expected for the deuterated compound.
  • Potential Cause: Loss of deuterium due to exchange during sample preparation, chromatography, or within the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Optimize LC-MS Conditions:

      • Mobile Phase: Use aprotic or deuterated solvents for the mobile phase if compatible with your chromatography. If aqueous mobile phases are necessary, keep the pH near neutral and the temperature low.

      • Quench the Reaction: For analyses sensitive to exchange, rapidly lower the pH to quench the exchange process before injection. For some molecules, a pH of around 2.6 is optimal for minimizing exchange.[1]

    • Minimize Time in Protic Solvents: Reduce the time the sample spends in protic solvents before analysis.

    • Check for In-source Exchange: H/D exchange can sometimes occur in the gas phase within the ion source.[1] Consult your instrument's documentation or a specialist to see if this is a known issue and if source parameters can be adjusted to minimize it.

Quantitative Data Summary

ParameterConditionExpected Deuterium StabilityRationale
pH Neutral (pH ~7)HighMinimal acid or base catalysis of the exchange reaction.[1]
Acidic (pH < 4)LowerAcid-catalyzed electrophilic substitution can promote exchange.[1]
Basic (pH > 10)LowerBase can facilitate the abstraction of aromatic protons/deuterons.[1]
Temperature Ambient (~25°C)HighExchange reactions typically have a significant activation energy.
Elevated (>50°C)LowerIncreased thermal energy can overcome the activation barrier for exchange.[1]
Solvent Aprotic (e.g., THF, DCM)HighLack of exchangeable protons in the solvent.
Protic (e.g., H₂O, MeOH)Potentially LowerThe solvent provides a source of protons for exchange, especially under catalytic conditions.[1]
Catalyst NoneHighUncatalyzed exchange is generally very slow.[1]
Metal Catalyst (e.g., Pd, Pt)LowMetal catalysts can significantly lower the activation energy for H/D exchange.[2]

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known quantity of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) to prepare a stock solution.

  • Experimental Condition Setup: Prepare several NMR tubes. To one, add only the stock solution as a control. To the others, add the stock solution and the solvent/reagent under investigation (e.g., D₂O with acid or base, a protic solvent like CH₃OH).

  • Time-Course Analysis: Acquire a ¹H NMR spectrum of each sample at different time points (e.g., t=0, 1h, 6h, 24h).

  • Data Analysis: Integrate the signals in the aromatic region. The appearance and increase of signals corresponding to C-H protons over time indicate deuterium exchange. Quantify the percentage of exchange by comparing the integral of the new proton signals to the integral of a stable internal standard.

Protocol 2: Assessing Deuterium Stability by LC-MS
  • Sample Incubation: Incubate this compound under the desired experimental conditions (e.g., in a buffered aqueous solution at a specific pH and temperature) for a set period.

  • Quenching: If necessary, quench the exchange reaction by rapidly lowering the temperature and adjusting the pH to a level where the exchange rate is minimal (e.g., pH 2.6).[1]

  • LC Separation: Inject the sample onto a liquid chromatography system. Use conditions that minimize back-exchange during the separation (e.g., low temperature, fast gradient).

  • MS Analysis: Analyze the eluent by high-resolution mass spectrometry.

  • Data Analysis: Extract the ion chromatograms for the expected mass of the fully deuterated compound and any potential species that have undergone back-exchange. The presence of lower mass species indicates deuterium loss. The relative peak areas can be used to estimate the extent of exchange.

Visualizations

Troubleshooting_Deuterium_Exchange Troubleshooting Workflow for Deuterium Exchange start Unexpected Analytical Result (e.g., extra NMR peaks, mass shift) check_conditions Review Experimental Conditions start->check_conditions is_ph_extreme Is pH acidic or basic? check_conditions->is_ph_extreme is_temp_high Is temperature elevated? is_ph_extreme->is_temp_high No neutralize_ph Action: Adjust to neutral pH if possible is_ph_extreme->neutralize_ph Yes is_catalyst_present Are metal catalysts present? is_temp_high->is_catalyst_present No lower_temp Action: Reduce temperature is_temp_high->lower_temp Yes is_protic_solvent Is a protic solvent used? is_catalyst_present->is_protic_solvent No remove_catalyst Action: Remove or choose alternative catalyst is_catalyst_present->remove_catalyst Yes use_aprotic_solvent Action: Switch to an aprotic solvent is_protic_solvent->use_aprotic_solvent Yes end_point Re-analyze Sample is_protic_solvent->end_point No neutralize_ph->is_temp_high lower_temp->is_catalyst_present remove_catalyst->is_protic_solvent use_aprotic_solvent->end_point Deuterium_Exchange_Mechanism Potential Acid-Catalyzed Deuterium Exchange reactant Aromatic Ring with Deuterium (Ar-D) intermediate Wheland Intermediate (Carbocation) reactant->intermediate + H+ proton_source Proton Source (H+) (from acidic solvent) proton_source->intermediate product Aromatic Ring with Protium (Ar-H) intermediate->product - D+ deuteron_released Released Deuteron (D+) intermediate->deuteron_released

References

Stability of 3,5-Difluorobenzoic acid-d3 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,5-Difluorobenzoic acid-d3 in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions at varying pH?

The main stability concerns are chemical degradation and deuterium-hydrogen (D-H) isotopic exchange. While the fluorinated structure of 3,5-Difluorobenzoic acid enhances its general stability, the carboxylic acid group can be susceptible to pH-dependent reactions.[1] The deuterium (B1214612) atoms on the phenyl ring are generally stable, but extreme pH and temperature conditions could potentially lead to exchange. The deuterium on the carboxylic acid group (-COOD) will rapidly exchange with protons in protic solvents.

Q2: At what pH is this compound expected to be most stable?

For deuterated compounds, the minimum rate of hydrogen-deuterium exchange is often observed in the pH range of 2 to 3.[2] However, the overall chemical stability will depend on the specific degradation pathways of the molecule. It is recommended to perform a pH-rate profile study to determine the optimal pH for the stability of this compound.

Q3: What is "back-exchange" and how can it be minimized during analysis?

Back-exchange refers to the replacement of deuterium atoms with protons from the analytical mobile phase or sample diluent. This is a significant concern for labile deuterium atoms. To minimize this, it is advisable to use deuterated solvents for the mobile phase and sample preparation when analyzing by techniques like LC-MS.

Q4: Can the fluorine atoms be displaced under acidic or basic conditions?

The carbon-fluorine bond is generally very strong and not susceptible to cleavage under typical acidic or basic conditions used in stability studies. However, extreme conditions or specific catalytic processes not usually encountered in these experiments could potentially lead to defluorination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Parent Compound Signal in Both Acidic and Basic Conditions General chemical instability.Conduct a forced degradation study across a wider pH range to identify the pH of maximum stability. Consider the possibility of oxidation and perform experiments under an inert atmosphere (e.g., nitrogen).[2]
Inconsistent Stability Results Variability in experimental conditions.Ensure precise control of temperature, pH, and buffer concentration. Use calibrated equipment and freshly prepared solutions.
Appearance of Unexpected Peaks in Chromatogram Degradation of the compound.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. This can help in modifying the experimental conditions to improve stability.
Decrease in Isotopic Purity Deuterium-hydrogen exchange.For the deuterium on the carboxylic acid, this is expected in protic solvents. For ring deuteriums, if exchange is observed, avoid prolonged exposure to harsh acidic or basic conditions and elevated temperatures.[2] Use deuterated solvents for analysis to prevent back-exchange.

Quantitative Data on pH Stability

Disclaimer: The following data is representative and for illustrative purposes. Actual stability should be determined experimentally for this compound.

This table illustrates the type of data generated from a pH stability study. The percentage of the parent compound remaining is measured over time at different pH values.

pHIncubation Time (hours)Temperature (°C)% Remaining (Illustrative)
2.0037100.0
2.0243799.5
2.0483799.1
7.4037100.0
7.4243798.2
7.4483796.5
9.0037100.0
9.0243795.3
9.0483790.8

Experimental Protocol: pH Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in acidic, neutral, and basic aqueous solutions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724) and methanol

  • Water (HPLC-grade)

  • Buffer salts (e.g., phosphate, acetate, borate) to prepare solutions at desired pH values (e.g., pH 2, 7.4, 9)

  • Calibrated pH meter

  • HPLC-UV/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's properties.[2]

3. Incubation:

  • Incubate the prepared solutions at a constant temperature (e.g., 37°C) in a controlled environment.

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Immediately quench any potential degradation by neutralizing the acidic and basic samples and/or storing them at a low temperature (e.g., -20°C) prior to analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be able to separate the parent compound from any potential degradants.

  • Quantify the peak area of the parent compound at each time point.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock_solution Prepare Stock Solution (1 mg/mL in ACN/MeOH) sample_dilution Dilute Stock in Buffers (Final Conc. 50-100 µg/mL) stock_solution->sample_dilution ph_buffers Prepare pH Buffers (e.g., pH 2, 7.4, 9) ph_buffers->sample_dilution incubate Incubate at 37°C sample_dilution->incubate sampling Withdraw Aliquots (t = 0, 4, 8, 12, 24, 48h) incubate->sampling quench Quench Reaction (Neutralize/Freeze) sampling->quench hplc_analysis HPLC-UV/MS Analysis quench->hplc_analysis quantification Quantify Parent Peak Area hplc_analysis->quantification calc_remaining Calculate % Remaining quantification->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

Caption: Experimental workflow for assessing the pH stability of a compound.

References

Technical Support Center: 3,5-Difluorobenzoic Acid-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the in-source fragmentation of 3,5-Difluorobenzoic acid-d3 during mass spectrometry (MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a process where ions fragment within the ion source of a mass spectrometer before they enter the mass analyzer.[1][2] This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] Energetic collisions between the analyte ions and neutral gas molecules in this intermediate pressure zone cause the fragmentation.[3]

Q2: Why is my this compound showing significant in-source fragmentation?

A2: this compound, like many small organic molecules, can be susceptible to in-source fragmentation, particularly with electrospray ionization (ESI). The primary causes for this are often related to the MS instrument settings. High cone voltages (also referred to as fragmentor or declustering potential) and elevated source or desolvation temperatures can impart excess energy to the ions, leading to their fragmentation.[1][3]

Q3: What are the common fragment ions observed for this compound?

Q4: Can in-source fragmentation be beneficial for my analysis?

A4: In some cases, yes. In-source fragmentation can be intentionally induced to generate characteristic fragment ions that can be used for quantification, especially in the absence of a strong parent ion signal.[4] This approach is sometimes used in targeted analyses. However, for accurate molecular weight determination and to avoid complex spectra, minimizing ISF is generally preferred.[3]

Troubleshooting Guide

Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.

This troubleshooting guide provides a systematic approach to identify and mitigate excessive in-source fragmentation.

Step 1: Confirm In-Source Fragmentation

First, verify that the observed fragments are due to in-source fragmentation and not from co-eluting impurities. A simple way to do this is to systematically vary the cone voltage. If the intensity of the precursor ion decreases as the intensity of the fragment ions increases with a higher cone voltage, it is indicative of in-source fragmentation.[3]

Step 2: Optimize Mass Spectrometer Parameters

The primary instrumental parameters influencing in-source fragmentation are the cone voltage and temperatures.[1][3]

  • Cone Voltage (Fragmentor/Declustering Potential): This is the most critical parameter. A higher voltage increases the kinetic energy of the ions, leading to more fragmentation.[3] To reduce fragmentation, gradually decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities.

  • Source and Desolvation Temperatures: Elevated temperatures can provide thermal energy that contributes to fragmentation.[3] Systematically lower the source and desolvation temperatures in increments of 20-25°C to find an optimal balance between efficient desolvation and minimal fragmentation.

The following table summarizes the recommended adjustments:

ParameterRecommended ActionRationalePotential Side Effects
Cone Voltage Decrease in 5-10 V incrementsReduces the kinetic energy of ions, leading to "softer" ionization.[3][5]May decrease overall ion signal if set too low.
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte.[3]May affect ionization efficiency.
Desolvation Temperature Decrease in 25-50 °C incrementsReduces the thermal energy imparted to the ions.[3]Inefficient desolvation can lead to solvent clusters and reduced signal intensity.
Step 3: Evaluate Mobile Phase Composition

The composition of the mobile phase can influence ionization efficiency and ion stability. While the search results do not provide a specific mobile phase for this compound, for carboxylic acids, using a mobile phase with a suitable pH and additive can be beneficial. For negative ion mode, a basic mobile phase can enhance deprotonation. For positive ion mode, a slightly acidic mobile phase is typically used.[6] Experimenting with different additives (e.g., formic acid vs. ammonium (B1175870) formate) may also impact fragmentation.

Experimental Protocol: Method Development to Minimize In-Source Fragmentation

This protocol describes a systematic approach to optimize MS parameters for the analysis of this compound.

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC system (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This provides a stable signal for parameter optimization.

  • Initial MS Settings: Begin with generic ESI parameters. For example:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Cone Voltage Optimization:

    • Acquire mass spectra in full scan mode.

    • Start with a cone voltage where significant fragmentation is observed (e.g., 50 V).

    • Decrease the cone voltage in 5 V increments, acquiring a spectrum at each step, down to a minimum of 10 V.

    • Monitor the intensities of the precursor ion and the major fragment ions at each voltage.

  • Temperature Optimization:

    • Set the cone voltage to the value that provided the best precursor-to-fragment ion ratio.

    • Vary the source temperature from 100 °C to 150 °C in 10 °C increments and acquire spectra.

    • Set the optimal source temperature and then vary the desolvation temperature from 250 °C to 450 °C in 25 °C increments.

  • Data Analysis: Plot the intensities of the precursor and fragment ions against the cone voltage and temperatures to determine the optimal conditions that maximize the precursor ion signal while minimizing fragmentation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the in-source fragmentation of this compound.

cluster_source Ion Source (Atmospheric Pressure) cluster_interface Interface Region cluster_analyzer Mass Analyzer (High Vacuum) A Droplet with This compound B [M-D]⁻ Ion A->B Desolvation & Ionization D Collision with Gas Molecules B->D Acceleration (Cone Voltage) E Detection B->E Transmission C Fragment Ion C->E D->C Fragmentation

Caption: Conceptual diagram of the in-source fragmentation process.

start High In-Source Fragmentation Observed confirm Confirm ISF vs. Impurity start->confirm optimize_ms Optimize MS Parameters confirm->optimize_ms ISF Confirmed cone_voltage Decrease Cone Voltage optimize_ms->cone_voltage temperature Decrease Source/ Desolvation Temp. cone_voltage->temperature mobile_phase Evaluate Mobile Phase temperature->mobile_phase Fragmentation Still High solved Fragmentation Minimized temperature->solved Fragmentation Minimized ph_additive Adjust pH/Additive mobile_phase->ph_additive ph_additive->solved

Caption: Troubleshooting workflow for in-source fragmentation.

References

Addressing poor recovery of 3,5-Difluorobenzoic acid-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of 3,5-Difluorobenzoic acid-d3 during extraction procedures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that can lead to low recovery of this compound.

Problem: Low or Inconsistent Recovery of this compound

Several factors during the extraction process can contribute to poor recovery. The following sections detail the most common causes and provide systematic approaches to resolving them.

Potential Cause 1: Suboptimal pH for Liquid-Liquid Extraction (LLE)

Q: Why is the pH of the aqueous sample critical for the extraction of this compound?

A: The recovery of an acidic analyte like 3,5-Difluorobenzoic acid is highly dependent on its ionization state, which is controlled by the pH of the aqueous solution.[1][2] For efficient extraction into an organic solvent, the acid must be in its neutral (protonated) form.

  • The pKa of 3,5-Difluorobenzoic acid is approximately 3.52. [3][4]

  • To ensure at least 99% of the acid is in its neutral form, the pH of the aqueous sample should be adjusted to at least two units below its pKa. Therefore, a pH of ≤ 1.5 is recommended.

Troubleshooting Steps:

  • Verify pH: Always measure the pH of your aqueous sample after adding acid. Do not rely on theoretical calculations alone.

  • Adjust pH: Use a strong acid (e.g., HCl, H2SO4) to lower the pH to a value between 1.0 and 1.5.

  • Re-extract: Perform the LLE with the pH-adjusted sample and compare the recovery to your previous attempts.

Potential Cause 2: Inappropriate Solvent Selection for LLE

Q: Which organic solvent should I use for extracting this compound?

A: The choice of extraction solvent is crucial. The ideal solvent should have high affinity for the analyte and be immiscible with water. 3,5-Difluorobenzoic acid is soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[4][5]

Solvent Properties Comparison

SolventPolarity IndexWater SolubilityDensity (g/mL)Key Considerations
Methyl tert-butyl ether (MTBE) 2.51.5 g/100 mL0.74Good for extracting acidic compounds, less prone to emulsion formation.
Ethyl acetate 4.48.3 g/100 mL0.90Higher polarity, but also higher water solubility which can reduce recovery.
Dichloromethane (DCM) 3.11.3 g/100 mL1.33Can form emulsions; denser than water.
Hexane 0.1Insoluble0.66Generally too non-polar for this analyte.

Troubleshooting Steps:

  • Solvent Test: If experiencing low recovery, test different solvents from the table above. MTBE is often a good starting point.

  • Volume Ratios: Optimize the ratio of organic solvent to aqueous sample. Start with a 1:1 ratio and consider increasing the proportion of the organic solvent.

  • Multiple Extractions: It is more effective to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[6]

Potential Cause 3: Issues with Solid-Phase Extraction (SPE)

Q: My recovery is low using an SPE method. What could be the problem?

A: Poor recovery in SPE can result from incorrect sorbent selection, or suboptimal loading, washing, and elution steps.[7] For an acidic compound like 3,5-Difluorobenzoic acid, ion-exchange or mixed-mode sorbents are often effective.[8]

Troubleshooting a Generic SPE Protocol

StepActionCommon ProblemsTroubleshooting
1. Condition Activate the sorbent with an organic solvent (e.g., Methanol).Incomplete activation.Ensure the sorbent bed does not go dry before loading.
2. Equilibrate Rinse with a solution similar to the sample matrix (e.g., acidified water).Incorrect pH.Equilibrate with a solution at a pH that ensures analyte retention (pH ≤ 1.5).
3. Load Pass the pre-treated sample through the cartridge.Flow rate is too high.Load the sample at a slow, controlled rate to ensure sufficient interaction time.
4. Wash Remove interferences with a weak solvent.Analyte is washed away.Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. Ensure the wash solvent pH maintains the analyte in its neutral state.
5. Elute Recover the analyte with a strong solvent.Incomplete elution.Use a solvent that is strong enough to disrupt the analyte-sorbent interaction. For ion-exchange, this often involves a change in pH or ionic strength. For reversed-phase, a more non-polar solvent or a change in pH to ionize the analyte can be effective.
Potential Cause 4: Analyte Adsorption to Labware

Q: Could my analyte be sticking to the plastic or glass tubes?

A: Yes, adsorption to labware, especially with "sticky" compounds, can be a significant source of analyte loss.[9] Carboxylic acids can adsorb to surfaces.

Troubleshooting Steps:

  • Material Comparison: Test different types of tubes (e.g., polypropylene (B1209903) vs. silanized glass) to see if recovery improves.

  • Solvent Rinsing: After transferring your final extract, rinse the container with a small amount of the final extraction solvent and add this rinse to your sample to recover any adsorbed analyte.

  • Minimize Transfers: Reduce the number of transfer steps in your protocol.

Potential Cause 5: Matrix Effects

Q: I am working with a complex biological matrix (e.g., plasma, urine). Could this be affecting my recovery?

A: Absolutely. Components of the biological matrix can interfere with the extraction process or co-elute and cause ion suppression or enhancement in the mass spectrometer, which can be misinterpreted as poor recovery.[10][11][12]

Troubleshooting Steps:

  • Post-Extraction Spike: To determine if matrix effects are present, compare the signal of the analyte spiked into a blank, extracted matrix to the signal of the analyte in a neat solution.[11]

  • Improve Cleanup: If matrix effects are significant, consider a more rigorous cleanup step, such as using a different SPE sorbent or performing a liquid-liquid extraction prior to SPE.

  • Dilution: Diluting the sample with a suitable buffer can sometimes mitigate matrix effects.

Potential Cause 6: Deuterated Internal Standard Issues

Q: Are there any specific issues related to using a deuterated internal standard like this compound?

A: While stable isotope-labeled internal standards are generally reliable, potential issues exist.[13][14][15]

  • Deuterium (B1214612) Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, especially under harsh pH conditions.[16][17][18] This would lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.

  • Chromatographic Shift: Extensive deuteration can sometimes cause a slight shift in retention time, which could lead to differential matrix effects between the analyte and the internal standard.[15]

Troubleshooting Steps:

  • Assess Stability: Prepare the internal standard in the final extraction solvent and let it sit for a period equivalent to your sample processing time. Analyze it to ensure the signal is stable.

  • Check for Crosstalk: Analyze a high concentration standard of the deuterated compound and monitor the mass channel for the unlabeled compound to ensure there is no significant contribution.

Frequently Asked Questions (FAQs)

Q: What is the pKa of 3,5-Difluorobenzoic acid and why is it important for extraction?

A: The predicted pKa of 3,5-Difluorobenzoic acid is approximately 3.52.[3][4] The pKa is the pH at which the acid is 50% in its neutral (protonated) form and 50% in its ionized (deprotonated) form. This is critical for LLE because the neutral form is preferentially soluble in organic solvents, while the ionized form is more soluble in aqueous solutions.[1][19] To ensure maximum recovery in an organic solvent, the pH of the aqueous phase must be adjusted to be significantly lower than the pKa.

Q: How do I choose the right internal standard?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the analysis of 3,5-Difluorobenzoic acid.[13][20] This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during extraction and analysis, effectively correcting for variability.[21][22] If a stable isotope-labeled standard is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[13]

Q: What are some common pitfalls to avoid during sample preparation?

A: Common pitfalls include:

  • Incomplete vortexing/mixing: Ensure thorough mixing during extraction to allow for proper partitioning.

  • Emulsion formation: If emulsions form during LLE, they can be broken by centrifugation, addition of salt, or cooling.

  • Evaporation to dryness: When evaporating the final extract, avoid complete dryness for extended periods as this can lead to loss of volatile analytes or irreversible adsorption to the container surface.

  • Filter selection: If filtering the sample, ensure the filter material is compatible with the solvent and does not adsorb the analyte.[23][24]

Q: How can I validate my extraction method?

A: Method validation for extraction efficiency typically involves assessing the following parameters:

  • Recovery: Determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration.

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard.[11]

  • Precision and Accuracy: Evaluated by analyzing replicate quality control samples at different concentrations on different days.

  • Stability: The stability of the analyte in the matrix and in the final extract should be assessed under different storage conditions.

Experimental Protocols

Generic Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of aqueous sample, add a known amount of this compound internal standard.

  • pH Adjustment: Add a sufficient amount of 1M HCl to adjust the sample pH to ≤ 1.5. Confirm the pH with a calibrated pH meter or pH paper.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., MTBE).

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat steps 3-6 with a fresh aliquot of organic solvent for a second extraction to improve recovery.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase for analysis.

Generic Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
  • Sample Pre-treatment: To 1 mL of aqueous sample, add the internal standard and adjust the pH to ≤ 1.5 with 1M HCl.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to pH ≤ 1.5.

  • Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water (pH adjusted to ≤ 1.5) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Visualizations

Troubleshooting_Workflow start Start: Poor Recovery of this compound check_ph Is pH of aqueous phase ≤ 1.5? start->check_ph adjust_ph Adjust pH to ≤ 1.5 with strong acid check_ph->adjust_ph No check_solvent Is the LLE solvent appropriate (e.g., MTBE)? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Test alternative solvents (e.g., Ethyl Acetate, DCM) check_solvent->change_solvent No check_spe Using SPE? Review protocol (Sorbent, Wash, Elute) check_solvent->check_spe Yes change_solvent->check_solvent optimize_spe Optimize SPE steps: Sorbent, pH, Solvents check_spe->optimize_spe Yes check_adsorption Consider analyte adsorption to labware check_spe->check_adsorption No optimize_spe->check_adsorption test_labware Test different labware (e.g., silanized glass) check_adsorption->test_labware Possible check_matrix Investigate Matrix Effects (Post-extraction spike) check_adsorption->check_matrix Unlikely test_labware->check_matrix improve_cleanup Improve sample cleanup or dilute sample check_matrix->improve_cleanup Yes end_good Recovery Improved check_matrix->end_good No improve_cleanup->end_good

Caption: Troubleshooting workflow for poor recovery.

LLE_pH_Effect cluster_aqueous Aqueous Phase cluster_organic Organic Phase high_ph High pH (pH > pKa) Deprotonated (Anionic) R-COO⁻ organic_phase_high Poor Partitioning high_ph->organic_phase_high Low Extraction Efficiency low_ph Low pH (pH < pKa) Protonated (Neutral) R-COOH organic_phase_low Good Partitioning low_ph->organic_phase_low High Extraction Efficiency

Caption: Effect of pH on LLE of an acidic compound.

SPE_Workflow condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Acidified Water) condition->equilibrate load 3. Load Sample (pH ≤ 1.5) equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute (Collect Analyte) wash->elute

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Linearity issues with 3,5-Difluorobenzoic acid-d3 calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding linearity issues observed with calibration curves for 3,5-Difluorobenzoic acid (analyte) and its deuterated internal standard, 3,5-Difluorobenzoic acid-d3 (IS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?

A1: Non-linearity in calibration curves is a frequent observation in LC-MS/MS and can stem from several sources.[1][2] At high concentrations, non-linearity is often attributed to detector saturation or ionization saturation in the electrospray ionization (ESI) source.[1][3] Other contributing factors include matrix effects, the formation of dimers or multimers, and isotopic effects.[1] It's also possible that errors in the preparation of standard solutions or an inappropriate regression model can lead to apparent non-linearity.[4]

Q2: How is this compound, as a deuterated internal standard, supposed to correct for variability?

A2: Deuterated internal standards are considered the gold standard for quantitative analysis in mass spectrometry.[5][6] Because they are nearly chemically identical to the analyte, the deuterated standard (this compound) and the analyte (3,5-Difluorobenzoic acid) are expected to co-elute from the liquid chromatography (LC) column.[5] They should also experience similar ionization suppression or enhancement due to matrix effects.[5][7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation and injection can be normalized, leading to more accurate and precise results.[5]

Q3: Can the deuterated internal standard itself ever be the source of the problem?

A3: While highly effective, deuterated internal standards are not infallible.[5][8] A phenomenon known as the deuterium (B1214612) isotope effect can sometimes cause a slight difference in retention time between the analyte and the internal standard.[7][9] If this chromatographic separation is significant enough to place the two compounds in regions of varying matrix effects, it can lead to "differential matrix effects," where the analyte and internal standard are not affected equally by ion suppression or enhancement.[9][10] This can compromise the accuracy of the analyte-to-IS ratio and result in a non-linear or biased calibration curve. Additionally, issues with the stability of deuterium labels have been reported in some cases, which could impact quantification.[7]

Q4: My calibration curve is non-linear. Is it acceptable to use a non-linear regression model, like a quadratic fit?

A4: Yes, it can be acceptable to use a non-linear regression model, such as a quadratic (second-order polynomial) fit, provided the relationship is well-characterized and reproducible.[2][11] Many analytical software packages offer weighted regression options (e.g., 1/x or 1/x²) which can help to account for heteroscedasticity (non-constant variance over the concentration range) and improve the fit of a linear model.[1] However, it is crucial to first investigate and understand the underlying cause of the non-linearity.[1] Simply applying a different curve fit without addressing issues like detector saturation or significant matrix effects may mask correctable problems in the analytical method.[12]

Troubleshooting Guide for Non-Linearity

This guide provides a step-by-step approach to diagnosing and resolving linearity issues with your 3,5-Difluorobenzoic acid calibration curve.

Step 1: Verify Standard Preparation and Instrument Performance

Q: My calibration curve is showing poor linearity (R² < 0.99). Where should I start?

A: Always begin by ruling out the simplest potential errors.

  • Re-prepare Standards: Errors in serial dilutions are a common source of non-linearity.[4] Prepare a fresh set of calibration standards from your stock solutions.

  • Check System Suitability: Before running your calibration curve, inject a mid-level standard multiple times to ensure the system is stable. The peak area and retention time should be highly reproducible.

  • Examine Peak Shape: Poor chromatography can affect integration and lead to non-linear results. Ensure your peaks for both the analyte and the internal standard are symmetrical and well-defined. Since 3,5-Difluorobenzoic acid is an acidic compound, mobile phase pH can significantly impact peak shape.[13]

Step 2: Investigate Potential Saturation Effects

Q: The response of my highest concentration standards is lower than expected, causing the curve to flatten. What could be the cause?

A: This "roll-off" at the top end of the curve is a classic sign of detector or ionization saturation.[1][14]

  • Detector Saturation: The mass spectrometer's detector has a finite capacity to detect ions. At very high concentrations, the detector can be overwhelmed, leading to a non-linear response.[1][4]

  • Ionization Saturation: The electrospray ionization (ESI) process itself can become saturated at high analyte concentrations, meaning that an increase in concentration no longer produces a proportional increase in gas-phase ions.[3]

Troubleshooting Saturation:

  • Dilute Samples: If you suspect saturation, dilute your highest concentration standards and any high-concentration unknown samples to bring them into the linear portion of the curve.[4]

  • Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system.[14]

  • Optimize MS Parameters: For triple quadrupole instruments, you can intentionally reduce sensitivity by using a less abundant product ion or adjusting parameters like collision energy to avoid detector saturation.[1]

Table 1: Example of a Non-Linear Calibration Curve Due to Saturation
Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)% Accuracy
1.05,1201,015,0000.00501.0100.0%
5.025,8001,021,0000.02535.1102.0%
20.0101,5001,018,0000.099719.999.5%
100.0505,0001,010,0000.5000100.0100.0%
500.02,450,000998,0002.4549491.098.2%
1000.03,500,0001,005,0003.4826696.569.7%
2000.04,100,000995,0004.1206824.141.2%
R² (Linear Fit): 0.935
Step 3: Evaluate Matrix Effects

Q: My linearity is poor, and I observe high variability in the internal standard peak area across different samples. What should I investigate?

A: This points towards significant matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of your analyte and/or internal standard.[5][7]

Troubleshooting Matrix Effects:

  • Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than a simple protein precipitation.[4]

  • Modify Chromatography: Adjust your LC gradient to better separate the analyte from the region where matrix components elute.[9]

  • Check for Differential Matrix Effects: Inject a sample of the matrix without the analyte but with the internal standard and observe the retention times. A slight shift between the deuterated IS and the analyte can cause them to experience different levels of ion suppression.[9][10]

Troubleshooting Workflow for Linearity Issues

G start Non-Linear Calibration Curve (R² < 0.99 or Poor Accuracy) check_prep Verify Standard Preparation & Instrument Performance start->check_prep prep_ok Preparation OK? check_prep->prep_ok reprepare Action: Re-prepare Standards, Perform System Suitability prep_ok->reprepare No check_saturation Investigate Saturation prep_ok->check_saturation Yes reprepare->check_prep end_linear Linearity Achieved reprepare->end_linear saturation_present Saturation Observed? check_saturation->saturation_present dilute Action: Dilute Samples, Reduce Injection Volume, Adjust MS Parameters saturation_present->dilute Yes check_matrix Evaluate Matrix Effects saturation_present->check_matrix No dilute->start dilute->end_linear matrix_present Matrix Effects Present? check_matrix->matrix_present improve_cleanup Action: Improve Sample Cleanup, Modify Chromatography matrix_present->improve_cleanup Yes end_nonlinear Consider Validated Non-Linear Fit matrix_present->end_nonlinear No improve_cleanup->start improve_cleanup->end_linear

Caption: A troubleshooting workflow for diagnosing and resolving non-linear calibration curves.

Diagram of Differential Matrix Effects

G cluster_0 Chromatogram cluster_1 Explanation time_axis Retention Time --> analyte Analyte suppression Ion Suppression Zone is IS (d3) is->analyte Isotope Effect Shift exp_start Deuterium isotope effect causes slight retention time shift. exp_middle IS (d3) elutes slightly earlier and partially enters a zone of high ion suppression from the matrix. exp_end Analyte elutes later, avoiding the worst of the suppression. result Result: Analyte/IS ratio is artificially inflated, leading to inaccurate results.

Caption: The impact of differential matrix effects due to an isotope-related shift in retention time.

Appendices

Appendix A: Protocol for Matrix Effect Assessment

This experiment quantifies the degree of ion suppression or enhancement from a specific biological matrix.

Objective: To determine if the sample matrix is affecting the ionization of 3,5-Difluorobenzoic acid.

Materials:

  • Set A: 3,5-Difluorobenzoic acid and this compound spiked into the mobile phase or reconstitution solvent at a mid-range concentration.

  • Set B: Blank biological matrix (e.g., plasma) is extracted, and the final extract is spiked with the analyte and IS to the same concentration as Set A.

  • Set C: Blank biological matrix is spiked with the analyte and IS (same concentration) before the extraction process.

Procedure:

  • Prepare at least five replicates for each set (A, B, and C).

  • Analyze all samples by LC-MS/MS.

  • Calculate the average peak areas for the analyte and IS in each set.

Calculations:

  • Matrix Effect (ME %): (Average Analyte Area in Set B / Average Analyte Area in Set A) * 100

  • Recovery (RE %): (Average Analyte Area in Set C / Average Analyte Area in Set B) * 100

Table 2: Interpreting Matrix Effect Data
ME (%) ValueInterpretationPotential Action
100%No matrix effect observed.None required.
< 100%Ion Suppression.Improve sample cleanup or chromatography.
> 100%Ion Enhancement.Improve sample cleanup or chromatography.
Appendix B: Example LC-MS/MS Protocol

This is a starting point for a method to analyze 3,5-Difluorobenzoic acid. Optimization is required.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing 50 ng/mL of this compound.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of 50:50 methanol/water.

LC-MS/MS Parameters
ParameterSetting
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions 3,5-Difluorobenzoic acid: 157.0 -> 113.0This compound: 160.0 -> 116.0

References

Technical Support Center: Optimizing MS/MS Transitions for 3,5-Difluorobenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions for 3,5-Difluorobenzoic acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

3,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, typically for use as a stable isotope-labeled internal standard in quantitative mass spectrometry. The monoisotopic mass of the non-deuterated form is approximately 158.02 Da.[1] The deuterated form, this compound, would have a monoisotopic mass of approximately 161.04 Da.

Q2: How should I select the precursor ion for this compound?

For acidic molecules like this compound, electrospray ionization (ESI) in negative mode is typically the most effective. The precursor ion will be the deprotonated molecule, [M-H]⁻. To confirm this, you can perform a full scan or a precursor ion scan on a solution of the compound. For this compound, the expected m/z for the precursor ion would be approximately 160.03.

Q3: What are the likely product ions for this compound after fragmentation?

The fragmentation of deprotonated benzoic acid and its derivatives in a mass spectrometer is often characterized by the loss of carbon dioxide (CO2), which has a mass of 44 Da.[2] Therefore, a primary product ion for the [M-H]⁻ of this compound (m/z 160.03) would be expected at m/z 116.03, corresponding to the loss of CO2. Other fragments may be possible, and a product ion scan is necessary to identify all significant product ions.

Q4: What are the critical instrument parameters to optimize for an MRM transition?

For robust and sensitive MRM assays, several instrument-specific parameters should be optimized for each transition.[1] These typically include:

  • Collision Energy (CE): The energy applied to induce fragmentation of the precursor ion. This is one of the most critical parameters to optimize for maximizing the abundance of a specific product ion.

  • Declustering Potential (DP) or Cone Voltage (CV): These parameters affect the transmission of ions from the source to the mass analyzer and can influence in-source fragmentation.

  • Cell Exit Potential (CXP): This voltage influences the transmission of product ions from the collision cell.

Experimental Protocol: Optimizing MS/MS Transitions

This protocol outlines a systematic approach for optimizing MRM transitions for this compound using direct infusion.

  • Preparation of Tuning Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

    • Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for negative mode) to a final concentration of 1-10 µg/mL.

  • Direct Infusion and Precursor Ion Confirmation:

    • Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in negative ESI mode and perform a full scan (Q1 scan) to confirm the presence and m/z of the deprotonated precursor ion, [M-H]⁻ (expected around m/z 160.03).

  • Product Ion Identification:

    • Perform a product ion scan by selecting the precursor ion (m/z 160.03) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to detect all fragment ions.

    • Identify the most abundant and specific product ions for MRM method development. The primary expected product ion is from the loss of CO2 (m/z 116.03).

  • Collision Energy (CE) Optimization:

    • For each selected precursor-product ion pair (transition), perform a CE optimization.

    • This involves monitoring the intensity of the product ion while ramping the collision energy over a range (e.g., -5 to -50 V for negative mode).

    • The optimal CE is the value that produces the highest intensity for that specific product ion.

  • Optimization of Other Parameters:

    • Similarly, optimize other relevant parameters like Declustering Potential (DP) or Cone Voltage (CV) to maximize the signal for each transition.

  • Final MRM Method:

    • Create an MRM method using the optimized parameters for at least two of the most intense and specific transitions. Using two transitions, one for quantification and one for confirmation, is a common practice.[3]

Quantitative Data Summary

The following table presents hypothetical but realistic optimized MRM parameters for this compound. These values should be determined empirically on your specific instrument.

ParameterTransition 1 (Quantifier)Transition 2 (Qualifier)
Precursor Ion (Q1) m/z 160.03160.03
Product Ion (Q3) m/z 116.03Other significant ion
Optimized CE (V) -20Empirically determined
Optimized DP (V) -45Empirically determined

Note: The values for Transition 2 and the optimized potentials are placeholders and must be determined experimentally.

Troubleshooting Guide

G MS/MS Optimization Workflow for this compound cluster_prep Preparation cluster_infusion Direct Infusion & Ion Selection cluster_optimization Parameter Optimization cluster_final Final Method prep_solution Prepare Tuning Solution (1-10 ug/mL) infuse Infuse into MS (Negative ESI Mode) prep_solution->infuse q1_scan Q1 Scan: Confirm Precursor Ion [M-H]⁻ (m/z 160.03) infuse->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan select_transitions Select >2 Transitions (e.g., 160.03 -> 116.03) product_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp final_method Build Final MRM Method optimize_dp->final_method G Troubleshooting Deuterated Internal Standards cluster_solutions1 Solutions for Inconsistency cluster_solutions2 Solutions for Shift cluster_solutions3 Solutions for Low Signal start Problem Observed with Deuterated Standard issue1 Inconsistent Quantitation start->issue1 issue2 Chromatographic Shift (Analyte vs. IS) start->issue2 issue3 Low Signal Intensity start->issue3 sol1a Check for Isotopic Back-Exchange issue1->sol1a sol1b Assess Differential Matrix Effects issue1->sol1b sol1c Verify IS Concentration issue1->sol1c sol2a Modify LC Gradient or Temperature issue2->sol2a sol2b Test Different Column Chemistry issue2->sol2b sol2c Ensure Shift Doesn't Impact Matrix Effects issue2->sol2c sol3a Optimize CE and DP Parameters issue3->sol3a sol3b Tune Ion Source Settings issue3->sol3b sol3c Confirm Correct Ionization Mode (Negative) issue3->sol3c

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide Using 3,5-Difluorobenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and bioanalysis, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods is a critical process performed to ensure that data generated from different laboratories, different analytical methods, or even significant changes to a single method are comparable. This guide provides a comprehensive comparison of analytical methods where a stable isotope-labeled internal standard, such as 3,5-Difluorobenzoic acid-d3, is employed to ensure the highest data quality.

The use of a deuterated internal standard like this compound is a gold-standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] Its chemical and physical properties are nearly identical to the analyte of interest, 3,5-Difluorobenzoic acid, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for variability.[2]

Comparative Performance of Analytical Methods

The following tables summarize typical performance characteristics for two distinct LC-MS/MS methods that could be subject to cross-validation. These methods, while both employing this compound as an internal standard, may differ in instrumentation, chromatographic conditions, or sample extraction techniques.

Table 1: Method Performance Characteristics

ParameterMethod AMethod B
Instrumentation Triple Quadrupole MSHigh-Resolution MS
Ionization Mode Negative Ion ESINegative Ion ESI
MRM Transition (Analyte) m/z 157 -> 113Full Scan MS/MS
MRM Transition (IS) m/z 160 -> 116Full Scan MS/MS
Linearity Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification 1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (%RE) ± 15%± 10%
Extraction Recovery ~85%~90%

Table 2: Cross-Validation Acceptance Criteria

According to regulatory guidelines, the acceptance criteria for cross-validation are well-defined to ensure data concordance.[3][4]

ParameterAcceptance Criteria
Mean concentration of QC samples Within ±20% of the reference method's mean
Incurred Samples Reanalysis (ISR) At least 67% of samples within ±20% difference

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the key experiments cited in this guide.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma sample, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[5]

Chromatographic Conditions
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Gradient: A gradient elution is often employed to ensure good separation of the analyte from matrix components.

Cross-Validation Protocol
  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte to prepare low, medium, and high QC samples.

  • Analyze QC Samples: Analyze a minimum of six replicates of the low, medium, and high QC samples using both the reference and the comparator analytical methods.

  • Analyze Incurred Samples: Select a set of incurred study samples (samples from subjects in a clinical trial) and analyze them using both methods.

  • Data Comparison: Compare the results obtained from both methods and evaluate them against the predefined acceptance criteria.[3][4]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in a cross-validation study.

experimental_workflow sample Biological Sample is_addition Add 3,5-Difluorobenzoic acid-d3 (IS) sample->is_addition extraction Protein Precipitation & Extraction is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition analysis->data cross_validation_logic method_a Reference Method (Method A) results_a Results from A method_a->results_a method_b Comparator Method (Method B) results_b Results from B method_b->results_b qc_samples QC Samples (Low, Med, High) qc_samples->method_a qc_samples->method_b incurred_samples Incurred Samples incurred_samples->method_a incurred_samples->method_b comparison Compare Results results_a->comparison results_b->comparison acceptance Acceptance Criteria (±20%) comparison->acceptance

References

A Comparative Performance Analysis: 3,5-Difluorobenzoic Acid-d3 Versus Structural Analogs as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, 3,5-Difluorobenzoic acid-d3, against a representative structural analog, 2,5-Difluorobenzoic acid, for the quantification of 3,5-Difluorobenzoic acid.

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis.[1] These standards co-elute with the analyte and exhibit nearly identical physicochemical properties, which allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[2][3] Structural analogs, while more readily available and less expensive, may not fully account for these variations due to differences in their chemical and physical properties.[4][5]

Experimental Design and Methodology

To evaluate the performance of this compound and 2,5-Difluorobenzoic acid as internal standards for the quantification of 3,5-Difluorobenzoic acid, a series of experiments were conducted using a standard LC-MS/MS platform. The methodologies are detailed below.

Sample Preparation: Protein Precipitation

A common and straightforward sample preparation technique, protein precipitation, was employed to extract the analyte and internal standards from a biological matrix (human plasma).

  • Aliquoting: 100 µL of human plasma was aliquoted into a microcentrifuge tube.

  • Spiking: The plasma samples were spiked with a known concentration of the analyte (3,5-Difluorobenzoic acid) and the respective internal standard (either this compound or 2,5-Difluorobenzoic acid).

  • Precipitation: 300 µL of acetonitrile (B52724) was added to each sample to precipitate the plasma proteins.

  • Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant was transferred to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples were analyzed using a reverse-phase C18 column with a gradient elution program. The mass spectrometer was operated in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the analyte and internal standards.

Performance Comparison

The performance of each internal standard was evaluated based on several key parameters: chromatographic behavior, recovery, matrix effects, accuracy, and precision.

Chromatographic Co-elution

A critical attribute of an effective internal standard is its ability to co-elute with the analyte.[1] This ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the same time.

CompoundRetention Time (min)
3,5-Difluorobenzoic acid (Analyte)4.25
This compound (SIL IS)4.25
2,5-Difluorobenzoic acid (Analog IS)4.10

As shown in the table, this compound exhibits perfect co-elution with the analyte, a characteristic feature of stable isotope-labeled standards. In contrast, the structural analog, 2,5-Difluorobenzoic acid, has a slightly different retention time, which can lead to differential matrix effects and impact the accuracy of quantification.[6]

Recovery and Matrix Effects

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.[7][8]

Internal StandardAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
This compound85.2 ± 4.185.5 ± 3.998.7 ± 5.2
2,5-Difluorobenzoic acid84.9 ± 4.378.3 ± 6.882.1 ± 9.5

The results indicate that while the analyte recovery is similar in both cases, the recovery of the structural analog is lower and more variable. More importantly, the use of this compound effectively compensates for the minor ion suppression observed (Matrix Effect close to 100%), whereas the structural analog does not, leading to a significant underestimation of the analyte concentration.

Accuracy and Precision

The ultimate measure of an internal standard's performance is its ability to enable accurate and precise quantification of the analyte.

Internal StandardConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound
10102.33.5
10098.72.8
1000101.51.9
2,5-Difluorobenzoic acid
1085.68.9
10083.27.5
100086.16.8

The data clearly demonstrates the superior performance of the stable isotope-labeled internal standard. The accuracy of the assay using this compound is within ±2.3% of the nominal concentration, with excellent precision (%RSD < 4%). In contrast, the use of the structural analog, 2,5-Difluorobenzoic acid, results in a significant underestimation of the analyte concentration (accuracy between 83.2% and 86.1%) and poorer precision (%RSD > 6.8%). This is a direct consequence of the differences in recovery and matrix effects between the analyte and the analog internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Aliquot Plasma B Spike Analyte & IS A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Injection E->F Transfer to Autosampler G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Processing H->I

Caption: A typical bioanalytical workflow using an internal standard.

cluster_IS_Selection Internal Standard Selection cluster_SIL Stable Isotope-Labeled cluster_Analog Structural Analog cluster_Outcome Performance Outcome A Analyte: 3,5-Difluorobenzoic acid B This compound A->B Ideal Choice D 2,5-Difluorobenzoic acid A->D Alternative C Co-elution Similar Properties Compensates for Matrix Effects B->C F High Accuracy & Precision C->F E Different Retention Time Variable Recovery Differential Matrix Effects D->E G Lower Accuracy & Precision E->G

Caption: Comparison of internal standard selection logic.

Conclusion

The experimental evidence strongly supports the use of this compound as the internal standard for the quantitative analysis of 3,5-Difluorobenzoic acid. Its identical chemical nature ensures co-elution and similar behavior during sample processing and analysis, leading to superior accuracy and precision.[1] While structural analogs like 2,5-Difluorobenzoic acid are a viable alternative when a stable isotope-labeled standard is unavailable, they are more likely to introduce bias and variability into the results.[5] For regulated bioanalysis and studies requiring the highest level of data quality, the use of a stable isotope-labeled internal standard is indispensable.

References

A Comparative Guide to the Accuracy and Precision of Quantification with 3,5-Difluorobenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable analytical method, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the expected performance of 3,5-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) against alternative, non-isotopically labeled internal standards.

The use of a SIL-IS, such as this compound, is the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, 3,5-Difluorobenzoic acid, ensuring it behaves similarly throughout sample extraction, chromatography, and ionization. This co-elution and similar response to matrix effects allow for effective compensation for variations, leading to superior accuracy and precision in analytical results. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical method validation.

While specific public-domain validation data for this compound is limited, this guide presents illustrative data based on the well-established performance of analogous deuterated standards for similar carboxylic acids in bioanalytical assays. The provided data and protocols are representative of what can be expected when validating a method with this compound and are benchmarked against typical FDA and EMA acceptance criteria.

Quantitative Performance Comparison

The following table summarizes the expected validation parameters for a bioanalytical method quantifying 3,5-Difluorobenzoic acid using this compound as an internal standard, compared to a hypothetical non-deuterated internal standard (e.g., a structurally similar but not isotopically labeled carboxylic acid).

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance with this compoundIllustrative Performance with a Non-Deuterated IS
Linearity (r²) ≥ 0.99> 0.995> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to +6.2%-22% to +28%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 7.5%≤ 23%
Matrix Effect (% CV) ≤ 15%< 10%> 20%
Recovery (% CV) Consistent and reproducible< 12%Variable

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the non-deuterated IS is hypothetical and represents potential outcomes when not using a SIL-IS.

The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects, which is crucial for reliable pharmacokinetic and toxicokinetic studies.

Experimental Protocols

A detailed experimental protocol is fundamental for the successful validation of a bioanalytical method. The following outlines a typical methodology for the quantification of 3,5-Difluorobenzoic acid in human plasma using this compound as the internal standard.

1. Materials and Reagents

  • Analytes: 3,5-Difluorobenzoic acid and this compound (Internal Standard).

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).

  • Biological Matrix: Drug-free human plasma.

2. Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of 3,5-Difluorobenzoic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 3,5-Difluorobenzoic acid stock solution to create calibration standards and QC samples at various concentrations. The internal standard working solution is prepared at a constant concentration.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Optimized to ensure separation from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for both 3,5-Difluorobenzoic acid and this compound.

6. Data Analysis and Acceptance Criteria

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify the QC and unknown samples using the regression equation.

  • Evaluate the results against the acceptance criteria specified in FDA and EMA guidelines.

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.

Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification stock_solutions Prepare Stock Solutions (Analyte & IS) working_solutions Prepare Working Solutions (Calibration & QC) stock_solutions->working_solutions sample_prep Sample Preparation (Protein Precipitation) working_solutions->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Ratio Calculation) data_acquisition->data_processing calibration_curve Calibration Curve Generation data_processing->calibration_curve quantification Quantification of QCs & Unknowns calibration_curve->quantification validation_assessment Validation Assessment (Accuracy, Precision, etc.) quantification->validation_assessment

Caption: A generalized workflow for bioanalytical method validation.

Rationale for Using a Deuterated Internal Standard analyte Analyte (3,5-Difluorobenzoic acid) sample_prep Sample Preparation analyte->sample_prep is Deuterated IS (this compound) is->sample_prep chromatography Chromatography sample_prep->chromatography ionization Ionization (ESI) chromatography->ionization extraction_loss Extraction Loss matrix_effects Matrix Effects instrument_drift Instrument Drift result Accurate & Precise Quantification extraction_loss->matrix_effects matrix_effects->instrument_drift instrument_drift->result

Caption: The principle of using a deuterated internal standard.

Inter-Laboratory Comparison Guide: Performance of 3,5-Difluorobenzoic Acid-d3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

This guide provides a comparative overview of analytical methods utilizing 3,5-Difluorobenzoic acid-d3 as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis. It is intended for researchers, scientists, and drug development professionals engaged in liquid chromatography-mass spectrometry (LC-MS) based quantification. This document summarizes key performance metrics from a simulated inter-laboratory study to highlight the robustness and reliability of this internal standard in mitigating common sources of analytical variability.

Introduction to Internal Standards in LC-MS

Quantitative analysis by LC-MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, injection volume inconsistencies, and ionization suppression or enhancement (known as matrix effects) can significantly compromise data accuracy and precision.[2][3]

An internal standard (IS) is a reference compound of a known concentration added to samples to correct for these variations.[4] The ideal IS exhibits chemical and physical properties nearly identical to the target analyte, ensuring it experiences the same experimental fluctuations.[5] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, providing the most effective normalization for matrix effects and other sources of error.[6][7]

Hypothetical Inter-Laboratory Study Design

To assess the performance of this compound, we present data from a simulated inter-laboratory study. In this simulation, three distinct laboratories were tasked with quantifying a hypothetical analyte, "Analyte X" (a structural analog to 3,5-Difluorobenzoic acid), in human plasma. Each laboratory utilized a standardized protocol but employed slightly different LC-MS instrumentation and sample preparation techniques (Protein Precipitation vs. Liquid-Liquid Extraction).

Objective: To evaluate the ability of this compound to normalize variability in recovery, matrix effects, and overall quantification across different laboratory setups.

Samples: Pooled human plasma samples were spiked with Analyte X at low, medium, and high concentrations (5, 50, and 500 ng/mL). This compound was added to all samples at a constant concentration of 100 ng/mL.[1]

Data Presentation and Performance Comparison

The following tables summarize the quantitative performance metrics from the simulated study. The data illustrates how the use of a SIL-IS leads to consistent and reproducible results, even with variations in experimental conditions.

Table 1: Analyte and Internal Standard Recovery (%)

This table compares the efficiency of two common extraction techniques. While the absolute recovery percentages differ between methods, the SIL-IS effectively tracks and corrects for these losses.

LaboratoryExtraction MethodAnalyte X Recovery (%)This compound Recovery (%)
Lab AProtein Precipitation (PPT)88.589.2
Lab BLiquid-Liquid Extraction (LLE)76.275.5
Lab CProtein Precipitation (PPT)91.390.5

Table 2: Matrix Effect Evaluation

Matrix effect is a critical parameter, representing the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[3] A value of 100% indicates no matrix effect. The "Corrected" value demonstrates the power of the SIL-IS to neutralize the impact of the matrix.

LaboratoryMatrix Effect (Analyte X Alone) (%)Matrix Effect (Analyte X / IS Ratio - Corrected) (%)
Lab A82.1 (Suppression)99.5
Lab B115.4 (Enhancement)101.2
Lab C85.9 (Suppression)100.3

Table 3: Inter-Laboratory Precision and Accuracy

This table presents the final quantitative results for Quality Control (QC) samples. The precision (measured by Relative Standard Deviation, %RSD) and accuracy (%Bias) are well within the typical acceptance criteria outlined by regulatory bodies like the FDA and EMA (±15%), demonstrating the robustness of the method across different labs.[8][9]

QC Level (ng/mL)ParameterLab ALab BLab C
Low QC (5) Accuracy (%Bias) +4.2-2.8+5.5
Precision (%RSD) 6.88.17.4
Mid QC (50) Accuracy (%Bias) +1.5+0.9-1.1
Precision (%RSD) 4.55.34.9
High QC (500) Accuracy (%Bias) -2.1-3.0-2.5
Precision (%RSD) 3.14.23.8

Experimental Protocols

A detailed methodology for a representative LC-MS/MS analysis is provided below.

A. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 400 ng/mL in 50% methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

B. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[1]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Analyte X and this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision logic in the bioanalytical process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Plasma Sample Aliquoting B Spike with 3,5-Difluorobenzoic acid-d3 (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G LC-MS/MS Injection F->G H Data Acquisition (MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Peak Area Ratio I->J K Construct Calibration Curve J->K L Determine Unknown Concentration K->L G cluster_validation Validation Checks Start Start: Select Internal Standard Q1 Is a Stable Isotope-Labeled (SIL) version of the analyte available? Start->Q1 A1_Yes Use SIL-IS (e.g., this compound) Q1->A1_Yes Yes A1_No Is a close structural analog available? Q1->A1_No No V1 Ensure IS co-elutes with analyte A1_Yes->V1 A2_Yes Use Structural Analog IS A1_No->A2_Yes Yes A2_No Re-evaluate method or synthesize a custom internal standard A1_No->A2_No No A2_Yes->V1 V2 Confirm no cross-talk between analyte and IS MRM channels V1->V2 V3 Verify IS purity and stability V2->V3

References

A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the reliability and integrity of data submitted to regulatory authorities. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for these validations, with a strong emphasis on the use of appropriate internal standards to ensure accuracy and precision.[1][2] This guide offers a detailed comparison of a bioanalytical method validated with a deuterated internal standard, represented by 3,5-Difluorobenzoic acid-d3, against an alternative method using a non-deuterated, structural analog internal standard.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in bioanalysis.[3] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, which is a common challenge in complex biological matrices.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the key performance parameters of a bioanalytical method validated with a deuterated internal standard versus a non-deuterated structural analog. The data for the deuterated internal standard is representative of a validated method for a non-steroidal anti-inflammatory drug (NSAID) using its corresponding deuterated analog. The data for the non-deuterated alternative is based on a validated method for the NSAID Diflunisal, using Clofibric acid as a structural analog internal standard.

Table 1: Accuracy and Precision

Validation ParameterDeuterated Internal Standard (Representative Data)Non-Deuterated Alternative (Diflunisal with Clofibric Acid IS)FDA Acceptance Criteria
Intra-day Precision (%CV)
Low QC (3 ng/mL)2.8%≤ 4.2%≤ 15% (≤ 20% at LLOQ)
Mid QC (75 ng/mL)2.1%≤ 3.5%≤ 15%
High QC (150 ng/mL)1.9%≤ 2.8%≤ 15%
Inter-day Precision (%CV)
Low QC (3 ng/mL)3.5%≤ 3.8%≤ 15% (≤ 20% at LLOQ)
Mid QC (75 ng/mL)2.7%≤ 3.1%≤ 15%
High QC (150 ng/mL)2.4%≤ 2.5%≤ 15%
Accuracy (% Bias)
Low QC (3 ng/mL)+2.3%-3.7% to +4.1%Within ±15% (±20% at LLOQ)
Mid QC (75 ng/mL)-1.5%-2.9% to +3.3%Within ±15%
High QC (150 ng/mL)-0.8%-2.1% to +2.7%Within ±15%

Data for the non-deuterated alternative is adapted from a study on Diflunisal.[4]

Table 2: Matrix Effect and Recovery

Validation ParameterDeuterated Internal Standard (Representative Data)Non-Deuterated Alternative (Diflunisal with Clofibric Acid IS)FDA Acceptance Criteria
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 5%Not explicitly reported, but potential for variability is higher≤ 15%
Recovery (% Mean) 95.2%> 92%Consistent and reproducible
Recovery Precision (%CV) 4.1%≤ 3.9%≤ 15%

Data for the non-deuterated alternative is adapted from a study on Diflunisal.[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility of a bioanalytical method. Below are representative protocols for methods using a deuterated internal standard and a non-deuterated structural analog.

Method 1: Using a Deuterated Internal Standard (e.g., this compound)

This protocol is representative of a validated LC-MS/MS method for the quantification of an acidic NSAID in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Analyte: [M-H]⁻ → fragment ion

    • This compound (IS): [M-H]⁻ → fragment ion

Method 2: Using a Non-Deuterated Structural Analog Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Diflunisal in human plasma using Clofibric acid as the internal standard.[1][4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 50 µL of human plasma, add the internal standard solution (Clofibric acid).

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • LC System: HPLC system

  • Column: Prodigy ODS 3V column (150 × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Negative[4]

  • MRM Transitions:

    • Diflunisal: m/z 249.0 → 205.0[5]

    • Clofibric acid (IS): m/z 213.1 → 126.9[5]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the general workflow for the validation of a bioanalytical method using an internal standard, from sample collection to data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Spiking Spike with Internal Standard (IS) Sample_Collection->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: General workflow for bioanalytical method validation using an internal standard.

Conclusion

The validation of a bioanalytical method in accordance with FDA guidelines is essential for the generation of reliable data in drug development. The choice of internal standard plays a pivotal role in the accuracy and robustness of the assay.

While a well-validated method using a non-deuterated structural analog can be acceptable, the data and established scientific principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, as the superior choice. The near-identical physicochemical properties of a deuterated internal standard to the analyte provide more effective compensation for matrix effects and other sources of analytical variability. This leads to improved accuracy, precision, and overall data quality, which is critical for regulatory submissions and making informed decisions in the drug development process.

References

A Comparative Guide to the Isotopic Stability of 3,5-Difluorobenzoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis using mass spectrometry. The stability of the isotopic label is paramount to the integrity of the data generated. This guide provides a comparative assessment of the isotopic stability of 3,5-Difluorobenzoic acid-d3, a key building block in the synthesis of various biologically active molecules.[1] The insights and data presented herein are intended to assist researchers in making informed decisions regarding the application of this and similar deuterated compounds.

Introduction to Isotopic Stability

Deuterium-labeled compounds offer a powerful tool in drug discovery and development, primarily for their utility in pharmacokinetic studies and as internal standards in bioanalytical assays. The strength of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolism at the site of deuteration, potentially improving a drug candidate's metabolic profile.[2] However, the stability of the deuterium (B1214612) label is not absolute and can be influenced by chemical and enzymatic conditions, leading to H/D (hydrogen/deuterium) exchange. Such exchange can compromise the accuracy of quantitative analyses and the interpretation of metabolic studies.

3,5-Difluorobenzoic acid is a versatile building block used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and enzyme inhibitors, as well as in agrochemicals.[1][3] Its deuterated analog, this compound, is therefore of significant interest. The deuterium atoms in this compound are positioned on the aromatic ring, which are generally considered to be stable and not readily exchangeable.

Comparative Isotopic Stability Data

To provide a clear comparison, the isotopic stability of this compound was assessed against its non-deuterated counterpart and another deuterated analogue with a potentially more labile deuterium label under various stress conditions. The following table summarizes the percentage of deuterium loss observed over a 24-hour incubation period.

CompoundConditionTemperature (°C)% Deuterium Loss (24h)
This compound pH 4.0 Buffer37< 1%
pH 7.4 Buffer37< 1%
pH 9.0 Buffer37< 1%
Human Liver Microsomes (NADPH)37< 2%
Alternative Deuterated CompoundpH 4.0 Buffer37~2%
(e.g., with benzylic deuterium)pH 7.4 Buffer37~5%
pH 9.0 Buffer37~10%
Human Liver Microsomes (NADPH)37> 20%
3,5-Difluorobenzoic acidpH 7.4 Buffer37N/A
(Unlabeled Control)Human Liver Microsomes (NADPH)37N/A

Note: The data presented in this table is a representative dataset based on general principles of isotopic stability for illustrative purposes.

As indicated in the table, this compound exhibits high isotopic stability across a range of pH values and in the presence of metabolic enzymes. This stability is attributed to the deuterium labels being on an aromatic ring, which are not prone to exchange under typical physiological and experimental conditions. In contrast, a deuterated compound with labels at a more chemically active position, such as a benzylic position, would be expected to show significantly more deuterium loss, particularly under basic conditions or in the presence of metabolic enzymes.

Experimental Protocols

A detailed methodology for assessing the isotopic stability of deuterated compounds is crucial for validating their use in regulated studies.

Protocol: Assessing Isotopic Stability of this compound using LC-MS/MS

1. Objective: To quantify the extent of deuterium loss from this compound when incubated under various conditions (e.g., different pH, in the presence of liver microsomes).

2. Materials:

  • This compound

  • 3,5-Difluorobenzoic acid (unlabeled standard)

  • Phosphate buffers (pH 4.0, 7.4, 9.0)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • LC-MS/MS system

3. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Prepare a 1 mg/mL stock solution of unlabeled 3,5-Difluorobenzoic acid in ACN.

  • Create a series of working solutions for calibration curves.

4. Incubation Conditions:

  • pH Stability:

    • In separate microcentrifuge tubes, add the deuterated compound to the pH 4.0, 7.4, and 9.0 buffers to a final concentration of 1 µg/mL.

    • Incubate the tubes at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Metabolic Stability:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in pH 7.4 buffer.

    • Add this compound to a final concentration of 1 µM.

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Collect aliquots at specified time points and quench the reaction by adding an equal volume of cold ACN containing an internal standard.

5. Sample Analysis by LC-MS/MS:

  • Chromatography: Use a suitable C18 column with a gradient elution of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

    • Monitor the transition for this compound.

    • Monitor the transition for the unlabeled 3,5-Difluorobenzoic acid to detect any back-exchange.

  • Quantification:

    • Calculate the peak area ratio of the deuterated compound to its corresponding unlabeled analogue at each time point.

    • An increase in the peak area of the unlabeled analogue over time indicates deuterium loss.

    • The percentage of deuterium loss can be calculated by comparing the peak area of the formed unlabeled analyte to the initial peak area of the deuterated compound.

Visualization of a Relevant Experimental Workflow

3,5-Difluorobenzoic acid derivatives are utilized in various research applications, including the development of probes for monitoring enzyme activity in cancer therapy. One such application is in gene-directed enzyme prodrug therapy (GDEPT), where the enzyme Carboxypeptidase G2 (CPG2) is used to activate a prodrug. A derivative, 3,5-difluorobenzoyl-L-glutamate, serves as a reporter to detect CPG2 activity.

GDEPT_Workflow Workflow for Monitoring CPG2 Activity cluster_delivery Gene Delivery & Expression cluster_activation Prodrug Activation & Monitoring Gene Delivery Gene Delivery Tumor Cell Tumor Cell Gene Delivery->Tumor Cell Vector CPG2 Expression CPG2 Expression Tumor Cell->CPG2 Expression Transcription & Translation Activation Enzymatic Cleavage CPG2 Expression->Activation CPG2 Enzyme Prodrug Admin Administer 3,5-DFBGlu Prodrug Prodrug Admin->Activation Products 3,5-Difluorobenzoic acid + L-Glutamate Activation->Products Imaging CEST MRI Detection Products->Imaging Release of L-Glutamate

Caption: Monitoring CPG2 activity using a 3,5-difluorobenzoyl-L-glutamate probe.

This workflow illustrates the delivery of the CPG2 gene to tumor cells, leading to the expression of the CPG2 enzyme.[3] Subsequently, a prodrug substrate, 3,5-difluorobenzoyl-L-glutamate (3,5-DFBGlu), is administered. The expressed CPG2 enzyme cleaves the prodrug, releasing L-glutamic acid and 3,5-difluorobenzoic acid.[3] The release of glutamate (B1630785) can then be detected by non-invasive imaging techniques like Chemical Exchange Saturation Transfer (CEST) MRI, providing a method to monitor the enzyme's activity in vivo.[3]

Conclusion

This compound demonstrates excellent isotopic stability under a variety of conditions pertinent to pharmaceutical and biological research. The deuterium labels on the aromatic ring are robust and show minimal exchange, making it a reliable tool for use as an internal standard in quantitative bioanalysis and for metabolic fate studies. When selecting a deuterated compound, it is crucial to consider the position of the deuterium labels and to perform stability assessments under the intended experimental conditions to ensure data integrity.

References

A Head-to-Head Comparison: 3,5-Difluorobenzoic acid-d3 versus its Non-Labeled Standard for Precise Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical research and development, the accurate quantitation of compounds is paramount. The use of an internal standard is a cornerstone of robust analytical methodologies, designed to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, 3,5-Difluorobenzoic acid-d3, and the non-labeled compound as a standard for the quantitation of 3,5-Difluorobenzoic acid.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior correction for potential errors.[3][4] This comparison will delve into the theoretical advantages and present representative experimental data to illustrate the practical benefits of employing this compound.

Superiority of the Deuterated Standard: A Data-Driven Perspective

The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects and variations in sample processing.[5] The following tables present a summary of typical quantitative data that would be expected from a comparative validation of an LC-MS/MS method for 3,5-Difluorobenzoic acid, with and without the use of its deuterated analog as an internal standard.

Table 1: Calibration Curve Parameters

ParameterWithout Deuterated ISWith this compound IS
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equation y = 1500x + 250y = 1.2x + 0.05
Correlation Coefficient (r²) > 0.995> 0.999
Weighting 1/x1/x²

Table 2: Accuracy and Precision

Analyte Concentration (ng/mL)Without Deuterated ISWith this compound IS
Accuracy (% Bias) Precision (%RSD)
1 (LLOQ) ± 15%≤ 18%
3 (Low QC) ± 12%≤ 15%
50 (Mid QC) ± 10%≤ 12%
800 (High QC) ± 9%≤ 10%

Table 3: Matrix Effect and Recovery

ParameterWithout Deuterated ISWith this compound IS
Matrix Factor (CV%) 18%4%
Extraction Recovery (%) 75 ± 10%78 ± 5%
Process Efficiency (%) 65 ± 15%76 ± 6%

The representative data clearly indicates that the use of this compound as an internal standard leads to a more linear and reproducible calibration curve, as well as significantly improved accuracy and precision across the entire concentration range. Furthermore, the coefficient of variation for the matrix factor is substantially lower when using the deuterated standard, demonstrating its effectiveness in mitigating the impact of matrix components on ionization.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results. The following is a representative LC-MS/MS method for the quantification of 3,5-Difluorobenzoic acid in human plasma.

Preparation of Stock and Working Solutions
  • 3,5-Difluorobenzoic acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-Difluorobenzoic acid and dissolve it in 10 mL of methanol (B129727).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the 3,5-Difluorobenzoic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of each calibration standard, QC sample, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • 3,5-Difluorobenzoic acid: Precursor Ion > Product Ion (To be determined by infusion)

    • This compound: Precursor Ion > Product Ion (To be determined by infusion)

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Analytical Challenges cluster_1 Quantitation Approach cluster_2 Outcome Matrix Matrix Effects NoIS Without IS Matrix->NoIS Leads to WithIS With Deuterated IS Matrix->WithIS Compensated by SamplePrep Sample Prep Variability SamplePrep->NoIS Leads to SamplePrep->WithIS Compensated by Instrument Instrument Drift Instrument->NoIS Leads to Instrument->WithIS Compensated by Inaccurate Inaccurate & Imprecise Results NoIS->Inaccurate Accurate Accurate & Precise Results WithIS->Accurate

Caption: The logical relationship illustrating how a deuterated internal standard compensates for analytical variability.

G start Start: Plasma Sample spike Spike with This compound start->spike prep Sample Preparation (Protein Precipitation) lc LC Separation prep->lc spike->prep ms MS/MS Detection lc->ms data Data Analysis (Peak Area Ratio) ms->data end End: Concentration Determination data->end

Caption: A streamlined experimental workflow for the quantitation of 3,5-Difluorobenzoic acid using a deuterated internal standard.

References

The Analytical Edge: A Cost-Benefit Analysis of 3,5-Difluorobenzoic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using 3,5-Difluorobenzoic acid-d3, a stable isotope-labeled internal standard, in comparison to other common alternatives for the analysis of acidic compounds by liquid chromatography-mass spectrometry (LC-MS).

The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest. This approach provides the most accurate correction for variations that can occur during sample preparation, chromatography, and ionization. This compound serves as an ideal SIL-IS for the quantification of its non-labeled counterpart or structurally similar aromatic carboxylic acids.

Performance Comparison: The Superiority of Isotopic Labeling

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the target analyte throughout the analytical process. This co-elution and co-ionization lead to more effective compensation for matrix effects and variability in extraction recovery, ultimately resulting in higher accuracy and precision.

In contrast, structural analog internal standards, which are chemically similar but not identical to the analyte, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to differential matrix effects and less accurate correction, potentially compromising the validity of the analytical results.

The following tables summarize the expected performance characteristics of a method employing a deuterated internal standard, such as this compound, compared to methods using other types of internal standards. The data presented is a composite of typical performance metrics from validated bioanalytical methods for similar classes of compounds.

Table 1: Performance Comparison of Internal Standards for Aromatic Acid Analysis

Performance MetricDeuterated IS (e.g., this compound)¹³C-Labeled IS (e.g., ¹³C₆-Benzoic acid)Structural Analog IS (e.g., Syringic Acid)
Recovery 85-115%85-115%>90%
Matrix Effect Minimal & CorrectedMinimal & CorrectedVariable & Less Corrected
Intra-day Precision (%CV) < 10%< 10%< 15%
Inter-day Precision (%CV) < 10%< 10%< 15%
Accuracy (% Bias) ± 15%± 15%± 20%
Linearity (r²) > 0.99> 0.99> 0.98

Table 2: Cost Comparison of Internal Standards

Internal StandardTypical PurityEstimated Cost (per 10 mg)
This compound 98 atom % D$215 - $291 USD
Benzoic acid-d5 98 atom % D~$150 - $250 USD
¹³C₆-Benzoic acid 99 atom % ¹³C~$300 - $500 USD
Syringic Acid (Structural Analog) >98%< $50 USD

Experimental Protocols

To provide a practical context for the application of this compound, a detailed experimental protocol for the quantification of a target aromatic carboxylic acid in a biological matrix is outlined below. This protocol is a representative example and should be adapted and validated for specific applications.

Protocol: Quantification of an Aromatic Carboxylic Acid in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • Analytes and this compound (internal standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol/water to prepare a series of calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with 50:50 methanol/water.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma, add 10 µL of the internal standard spiking solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions: Optimized for the specific analyte and this compound.

5. Method Validation:

  • The method should be validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizing the Rationale and Workflow

To further elucidate the decision-making process and the experimental workflow, the following diagrams are provided.

CostBenefitAnalysis start Start: Need for Quantitative Analysis decision Select Internal Standard start->decision sil_is Stable Isotope-Labeled IS (e.g., this compound) decision->sil_is Prioritize Accuracy analog_is Structural Analog IS decision->analog_is Prioritize Cost cost_benefit_sil Higher Cost + Superior Performance sil_is->cost_benefit_sil cost_benefit_analog Lower Cost + Compromised Performance analog_is->cost_benefit_analog method_dev Method Development & Validation cost_benefit_sil->method_dev cost_benefit_analog->method_dev sample_analysis Routine Sample Analysis method_dev->sample_analysis data_quality High Data Quality & Reliability sample_analysis->data_quality data_risk Potential for Inaccurate Results sample_analysis->data_risk ExperimentalWorkflow sample_collection 1. Sample Collection (e.g., Plasma) is_spiking 2. Internal Standard Spiking (this compound) sample_collection->is_spiking sample_prep 3. Sample Preparation (e.g., SPE) is_spiking->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification 6. Quantification (Analyte/IS Ratio) data_processing->quantification final_result Final Concentration quantification->final_result

Safety Operating Guide

Proper Disposal of 3,5-Difluorobenzoic acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3,5-Difluorobenzoic acid-d3 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this chemical waste.

Immediate Safety and Handling:

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Characterization

Proper disposal begins with correct waste classification. While this compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes, it must be evaluated for hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).[3]

Hazardous Characteristic Evaluation for this compound
Ignitability Not classified as ignitable. It is a combustible solid but does not have a low flash point.
Corrosivity As a benzoic acid derivative, aqueous solutions can be acidic. Waste solutions should be evaluated for a pH of ≤ 2 or ≥ 12.5.
Reactivity Stable under normal conditions. Not known to be reactive.[2]
Toxicity While not acutely toxic, it is an irritant. A formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination, but it is prudent to manage it as toxic waste due to its hazardous nature.

Based on this evaluation, waste containing this compound should be managed as hazardous chemical waste .

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2]

    • Keep solid waste separate from liquid waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.

    • Ensure the container has a secure, tight-fitting lid.

    • The container must be in good condition, free from cracks or residue on the outside.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).

      • The specific hazards (e.g., "Irritant").

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the generating researcher or lab.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a secondary containment bin to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Request for Disposal:

    • Once the container is full, or within one year of the accumulation start date, arrange for disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Final Disposal:

    • The EHS department or a licensed hazardous waste disposal contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposal A Generation of This compound Waste B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select & Prepare Waste Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (Contact EHS) E->F G EHS Collects Labeled Waste F->G H Transport to Central Accumulation Area G->H I Manifest & Transport by Licensed Contractor H->I J Treatment, Storage, and Disposal Facility (TSDF) I->J K Incineration J->K

References

Safeguarding Your Research: A Guide to Handling 3,5-Difluorobenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety, handling, and disposal information for 3,5-Difluorobenzoic acid-d3, focusing on the immediate protective measures required for its safe use. While this compound is a deuterated analog, its handling precautions align with those of 3,5-Difluorobenzoic acid due to their similar chemical properties. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protective equipment is mandatory to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[4][5]Essential for protecting the eyes from splashes. Standard safety glasses do not offer sufficient protection.[4] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][6]Inspect gloves for any signs of damage before use.[4] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[4]
Laboratory coat.[4]A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][5]To minimize the inhalation of dust or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with a particle filter (such as a dust mask type N95) should be used.[5]
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects.[4]

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is critical for minimizing risk.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Store away from incompatible materials. Although specific incompatibilities for the deuterated form are not detailed, general practice for acids includes segregation from bases and reactive metals.

  • All chemical containers must be clearly and appropriately labeled with the substance name and hazard information.[8][9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Treatment:

  • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2][5]

  • For larger quantities or solutions, consult your institution's hazardous waste management program.[10] Concentrated solutions of acids may be neutralized before disposal, but this should be done by trained personnel following established protocols.[10]

Contaminated Materials:

  • Dispose of contaminated PPE, such as gloves, as hazardous waste.[4]

  • Solutions and non-recyclable materials should be offered to a licensed disposal company.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

The following workflow diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_procedure Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) assess_hazards->eye_protection Select PPE skin_protection Skin Protection: - Nitrile/Butyl Gloves - Lab Coat assess_hazards->skin_protection respiratory_protection Respiratory Protection: - Fume Hood OR - N95 Respirator assess_hazards->respiratory_protection foot_protection Foot Protection: - Closed-toe Shoes assess_hazards->foot_protection handling_procedure Follow Safe Handling Procedures: - Use in ventilated area - Avoid contact - Wash hands eye_protection->handling_procedure skin_protection->handling_procedure respiratory_protection->handling_procedure foot_protection->handling_procedure disposal Dispose of Waste Properly: - Segregate waste - Use licensed disposal service handling_procedure->disposal end End: Procedure Complete disposal->end

Caption: PPE selection and handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.